Siduron, cis-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
19123-57-0 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-[(1S,2R)-2-methylcyclohexyl]-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13+/m1/s1 |
InChI Key |
JXVIIQLNUPXOII-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of cis-Siduron in Turfgrass
For Immediate Release
[City, State] – October 24, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of cis-Siduron, a selective pre-emergent herbicide critical to turfgrass management. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its physiological and biochemical interactions within turfgrass species.
Siduron, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is distinguished by its selective control of annual grass weeds, such as crabgrass (Digitaria spp.), in newly seeded or established cool-season turfgrasses. Its efficacy lies in its ability to inhibit root growth of susceptible species while exhibiting tolerance in many desirable turfgrass varieties. This document delves into the core mechanisms underpinning this selectivity.
Primary Mechanism of Action: Inhibition of Root Growth
The primary mode of action of cis-Siduron is the potent inhibition of root development in susceptible grass species.[1] Unlike many other substituted urea herbicides that are strong inhibitors of photosynthesis, the phytotoxic symptoms induced by Siduron are primarily associated with the disruption of root growth.[1] This inhibition manifests as stunted primary roots and a significant reduction in the formation of lateral roots, ultimately leading to seedling death as the plant is unable to absorb sufficient water and nutrients.
Experimental Findings on Root and Shoot Growth Inhibition:
While precise IC50 values for root and shoot inhibition across a range of turfgrass species are not extensively documented in publicly available literature, research has demonstrated a clear dose-dependent response. In controlled environment studies, concentrations of Siduron as low as 1 ppm have shown significant inhibitory effects on the root and shoot growth of susceptible species like bermudagrass (Cynodon dactylon).
| Herbicide Concentration | Target Species | Observed Effect on Growth | Reference |
| 1 ppm | Bermudagrass (Cynodon dactylon) | Significant reduction in shoot and root growth | [2] |
| 5 ppm | Bermudagrass (Cynodon dactylon) | Severe reduction in shoot and root growth | [2] |
| 6 lbs/acre | Bermudagrass (Cynodon dactylon) | Injury and growth inhibition | [2] |
| 18 lbs/acre and above | Bermudagrass (Cynodon dactylon) | Prevention of nodal rooting of stolons | [2] |
| Up to 30 lbs/acre | Kentucky Bluegrass (Poa pratensis) | Tolerant, no significant injury observed | [2] |
Table 1: Summary of cis-Siduron Effects on Turfgrass Growth
Secondary Mechanism: Photosystem II Inhibition
While root growth inhibition is the primary mechanism, Siduron, as a phenylurea herbicide, also contributes to the inhibition of photosynthesis. It acts on Photosystem II (PSII) by binding to the D1 protein, thereby blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), which cause cellular damage. However, it is crucial to note that Siduron is considered a less potent inhibitor of photosynthesis compared to other herbicides in its class.
Mitotic Inhibition: A Contributory Factor
The profound impact of Siduron on root development strongly suggests interference with cell division. While detailed quantitative studies on the mitotic index in turfgrass root tips treated with Siduron are limited, the observed stunting of roots with darkened tips is characteristic of herbicides that act as mitotic poisons. This mechanism involves the disruption of microtubule formation, which is essential for chromosome separation during mitosis, leading to an arrest of the cell cycle and cessation of growth in the meristematic regions of the root.
Experimental Protocols
To facilitate further research, this guide outlines detailed methodologies for key experiments.
Protocol 1: Turfgrass Root Growth Inhibition Bioassay
This protocol is adapted from established methods for evaluating herbicide effects on root development.
Objective: To quantify the inhibitory effect of cis-Siduron on the root elongation of turfgrass and weed species.
Materials:
-
cis-Siduron stock solution of known concentration
-
Seeds of desired turfgrass (e.g., Kentucky Bluegrass) and weed species (e.g., Large Crabgrass)
-
Petri dishes with filter paper or germination paper
-
Growth chamber with controlled temperature and light
-
Digital image analysis software
Procedure:
-
Prepare a series of Siduron dilutions from the stock solution to create a concentration gradient (e.g., 0, 0.1, 0.5, 1, 5, 10 ppm).
-
Sterilize turfgrass and weed seeds by briefly immersing them in a 1% sodium hypochlorite solution, followed by thorough rinsing with sterile distilled water.
-
Place a sterile filter paper in each petri dish and moisten it with a specific volume of the corresponding Siduron dilution or control (distilled water).
-
Evenly space a predetermined number of seeds (e.g., 10-20) on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent moisture loss and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
After a set incubation period (e.g., 7-14 days), carefully remove the seedlings from the petri dishes.
-
Scan the seedlings at a high resolution.
-
Use digital image analysis software to measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment and express the inhibition as a percentage of the control.
-
Plot the percentage of inhibition against the Siduron concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition).
Protocol 2: Chlorophyll Fluorescence Assay for Photosystem II Inhibition
Objective: To assess the effect of cis-Siduron on the photosynthetic efficiency of turfgrass leaves.
Materials:
-
cis-Siduron solutions of varying concentrations
-
Healthy, mature turfgrass plants
-
A portable chlorophyll fluorometer
-
Leaf clips
Procedure:
-
Treat turfgrass plants with different concentrations of Siduron through soil application or foliar spray.
-
After a specific treatment period, dark-adapt the leaves for at least 30 minutes using leaf clips.
-
Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) of the dark-adapted leaves.
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.
-
Measure the actual quantum yield of PSII (ΦPSII) in light-adapted leaves to assess the photosynthetic activity under normal light conditions.
Visualizing the Mechanism of Action
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Overview of cis-Siduron's uptake and primary mechanisms of action in susceptible plants.
Caption: Experimental workflow for a turfgrass root growth inhibition bioassay.
This technical guide provides a foundational understanding of the mechanism of action of cis-Siduron in turfgrass. Further research is warranted to elucidate the precise molecular targets involved in mitotic inhibition and to develop a more comprehensive quantitative database of its effects on a wider range of turfgrass and weed species.
References
Molecular Targets of cis-Siduron in Root Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Siduron, a phenylurea herbicide, is recognized for its pre-emergent activity, primarily manifesting as potent root growth inhibition. While its herbicidal properties are established, a detailed understanding of its specific molecular targets within plant root cells remains an area of active investigation. This technical guide synthesizes the current, albeit limited, publicly available scientific information regarding the potential molecular interactions of cis-Siduron, with a focus on its effects on the root cellular architecture. The primary hypothesized target, based on the mode of action of other phenylurea herbicides and the observed phenotype of inhibited root elongation, is the microtubule cytoskeleton. This document outlines the current understanding, presents relevant experimental approaches for further investigation, and provides a framework for future research into the precise molecular mechanisms of cis-Siduron action.
Introduction
Siduron is a selective, pre-emergence herbicide belonging to the phenylurea class, which is absorbed by the roots of germinating seeds.[1][2][3] Unlike many other substituted urea herbicides that primarily target photosynthesis, Siduron's phytotoxic effects are predominantly linked to the inhibition of root growth.[2] Commercial formulations of Siduron are a racemic mixture of its cis and trans isomers.[1] This guide focuses on the cis-isomer and its potential molecular interactions within root cells that lead to the observed phenotype of stunted root development. While direct, conclusive evidence remains scarce in publicly accessible literature, the prevailing hypothesis centers on the disruption of microtubule dynamics, a critical process for cell division and elongation in root meristems.
Hypothesized Molecular Target: Tubulin and Microtubule Dynamics
Several herbicides that induce root growth inhibition exert their effects by interacting with tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal components that play a pivotal role in cell division (by forming the mitotic spindle) and directional cell expansion (by guiding the deposition of cellulose microfibrils in the cell wall). Disruption of microtubule polymerization or depolymerization can lead to arrested cell division and aberrant cell swelling, consistent with the macroscopic symptoms of many root-inhibiting herbicides.
Potential Signaling Pathway Disruption
The inhibition of tubulin polymerization by a xenobiotic agent like cis-Siduron would initiate a cascade of events within the root meristematic cells, ultimately leading to the cessation of root growth. A putative signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway of cis-Siduron-induced root growth inhibition.
Quantitative Data
As of the date of this publication, specific quantitative data on the binding affinity (e.g., Kd, IC50) of cis-Siduron to plant tubulin or its effect on microtubule polymerization rates are not available in the peer-reviewed scientific literature. The generation of such data is a critical next step in validating the hypothesized mechanism of action.
Key Experimental Protocols for Future Research
To elucidate the molecular targets of cis-Siduron, a series of well-established experimental protocols can be employed. The following provides a detailed methodology for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Objective: To determine if cis-Siduron inhibits or enhances the polymerization of plant tubulin in a cell-free system.
Methodology:
-
Tubulin Purification: Isolate tubulin from a plant source (e.g., tobacco BY-2 cells, maize seedlings) using established protocols involving cycles of polymerization and depolymerization.
-
Assay Setup:
-
Reactions are typically performed in a temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence if a fluorescent reporter is used.
-
A standard reaction mixture includes purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA) with GTP (1 mM).
-
Prepare a dilution series of cis-Siduron in the polymerization buffer. A vehicle control (e.g., DMSO) should be included.
-
Positive controls for inhibition (e.g., colchicine, oryzalin) and stabilization (e.g., taxol) should be run in parallel.
-
-
Polymerization Initiation and Monitoring:
-
Keep all reagents on ice to prevent premature polymerization.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence corresponds to microtubule formation.
-
-
Data Analysis:
-
Plot absorbance/fluorescence versus time to generate polymerization curves.
-
Calculate parameters such as the initial rate of polymerization, the maximum polymer mass, and the lag time for nucleation.
-
Determine the IC50 value for cis-Siduron if inhibition is observed.
-
Immunofluorescence Microscopy of Root Meristem Cells
This technique allows for the visualization of the microtubule cytoskeleton within root cells to observe any structural changes induced by cis-Siduron.
Objective: To examine the effect of cis-Siduron on the organization of microtubule arrays (cortical microtubules, preprophase bands, mitotic spindles, and phragmoplasts) in root tip cells.
Methodology:
-
Plant Material and Treatment:
-
Germinate and grow seedlings (e.g., Arabidopsis thaliana, maize) in a controlled environment.
-
Treat seedlings with a range of concentrations of cis-Siduron for various durations. Include a vehicle control.
-
-
Fixation and Sectioning:
-
Excise root tips and fix them in a microtubule-stabilizing buffer containing a fixative (e.g., paraformaldehyde).
-
Embed the fixed tissue in a resin (e.g., paraffin or a methacrylate-based resin) and prepare thin sections.
-
-
Immunostaining:
-
Permeabilize the cell walls using enzymes (e.g., cellulase, pectinase).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).
-
Incubate the sections with a primary antibody specific for α-tubulin or β-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mount the sections with an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the microtubule structures using a confocal or fluorescence microscope.
-
Capture images of different microtubule arrays in various stages of the cell cycle.
-
Analyze images for changes in microtubule organization, density, and orientation.
-
Molecular Docking
Computational modeling can predict the binding affinity and mode of interaction between cis-Siduron and tubulin.
Objective: To computationally model the interaction of cis-Siduron with the three-dimensional structure of plant tubulin to identify potential binding sites and predict binding energy.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain a high-resolution 3D structure of plant tubulin from a protein structure database (e.g., PDB) or generate a homology model if a plant-specific structure is unavailable.
-
Generate a 3D structure of cis-Siduron and optimize its geometry using computational chemistry software.
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of cis-Siduron within potential binding sites on the tubulin dimer. Known binding sites for other herbicides (e.g., the colchicine binding site) should be prioritized for investigation.
-
The software will calculate a binding score or energy, which is an estimate of the binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions).
-
Compare the predicted binding site and interactions with those of known tubulin-binding herbicides.
-
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for a comprehensive investigation into the molecular targets of cis-Siduron.
Caption: Logical workflow for investigating the molecular targets of cis-Siduron.
Conclusion and Future Directions
The current body of evidence strongly suggests that the molecular target of cis-Siduron in root cells is likely tubulin, leading to a disruption of microtubule dynamics and subsequent inhibition of cell division and elongation. However, direct experimental validation is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively identify the molecular targets of cis-Siduron. Future research should focus on generating quantitative binding data, visualizing the in-situ effects on the microtubule cytoskeleton, and validating these findings through genetic approaches. A comprehensive understanding of the molecular mechanism of cis-Siduron will not only advance our knowledge of herbicide action but also provide valuable insights for the development of novel, more effective root-targeted herbicides.
References
- 1. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Unraveling the Inhibitory Mechanism of cis-Siduron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical pathway inhibited by the herbicide cis-Siduron. While initial classifications suggested an impact on photosynthetic processes, accumulating evidence strongly indicates that the primary mode of action for Siduron, and by extension its cis-isomer, is the disruption of microtubule dynamics, leading to the inhibition of root growth and cell division. This document synthesizes the available data, details relevant experimental protocols, and presents visual representations of the implicated pathways to facilitate a deeper understanding for research and development professionals.
Primary Biochemical Target: Microtubule Assembly
Contrary to some earlier classifications that listed Siduron as a photosystem II inhibitor, the predominant phytotoxic effects observed, namely potent root growth inhibition, align with the mechanism of microtubule-disrupting agents. Herbicides of the phenylurea class, to which Siduron belongs, are known to interfere with the formation and function of microtubules. These cytoskeletal polymers are crucial for essential cellular processes, including cell division (mitosis), cell wall formation, and intracellular transport.
The proposed mechanism of action for cis-Siduron involves its binding to tubulin, the protein subunit that polymerizes to form microtubules. This interaction is thought to inhibit the assembly of tubulin dimers into functional microtubules. The disruption of microtubule dynamics leads to a cascade of cellular consequences, ultimately arresting cell division and elongation, which is most prominently observed in the rapidly growing root tips of susceptible plants.
Logical Relationship of Inhibition
Caption: Logical flow from cis-Siduron binding to tubulin to root growth inhibition.
Quantitative Data
Currently, there is a notable lack of publicly available, peer-reviewed studies that provide specific quantitative data, such as IC50 values, for the inhibition of tubulin polymerization by cis-Siduron. Research in this area has largely focused on the broader effects of the parent compound, Siduron, without distinguishing between its cis and trans isomers. The data presented below is generalized for microtubule-disrupting herbicides of similar classes and should be considered indicative rather than specific to cis-Siduron until further research is conducted.
Table 1: Indicative Inhibitory Concentrations of Microtubule-Disrupting Herbicides
| Herbicide Class | Example Compound | Typical IC50 Range (Tubulin Polymerization) |
| Dinitroanilines | Trifluralin | 1 - 10 µM |
| Phosphoric Amides | Amiprophos-methyl | 0.5 - 5 µM |
| Carbamates | Propham | 10 - 100 µM |
Note: These values are for illustrative purposes and may vary significantly based on the specific compound, plant species, and experimental conditions.
Key Experimental Protocols
To investigate the inhibitory effects of cis-Siduron on microtubule-related processes, several key experimental protocols can be employed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm over time.
Protocol:
-
Tubulin Preparation: Purify tubulin from a relevant plant source (e.g., maize, tobacco BY-2 cells) or use commercially available purified plant tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP).
-
Compound Addition: Add varying concentrations of cis-Siduron (dissolved in a suitable solvent like DMSO) to the reaction mixture. A solvent control (DMSO alone) must be included.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Analysis: Plot the rate and extent of polymerization against the concentration of cis-Siduron to determine the IC50 value.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Plant Root Cells
This technique allows for the direct visualization of microtubule structures within cells treated with the inhibitor.
Principle: Antibodies specific to tubulin are used to label microtubules in fixed and permeabilized plant cells. A fluorescently tagged secondary antibody then allows for visualization of the microtubule network using a fluorescence microscope.
Protocol:
-
Plant Material: Germinate seeds of a model plant (e.g., Arabidopsis thaliana) on agar plates.
-
Treatment: Treat seedlings with various concentrations of cis-Siduron for a defined period.
-
Fixation: Fix root tips in a suitable fixative (e.g., paraformaldehyde in a microtubule-stabilizing buffer).
-
Cell Wall Digestion: Partially digest the cell walls using enzymes like cellulase and pectinase.
-
Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunolabeling:
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Mount the samples and visualize the microtubule organization using confocal or epifluorescence microscopy.
-
Analysis: Compare the microtubule structures in treated versus control cells, looking for signs of depolymerization, fragmentation, or disorganized arrays.
Signaling Pathway of Microtubule Disruption
Caption: Cellular consequences of cis-Siduron-induced microtubule disruption.
Future Research Directions
To fully elucidate the biochemical pathway inhibited by cis-Siduron, further research is required to:
-
Determine the specific binding site of cis-Siduron on the tubulin dimer.
-
Quantify the binding affinity and inhibitory potency (IC50) of cis-Siduron and compare it to its trans-isomer.
-
Investigate potential off-target effects to confirm that microtubule disruption is the primary mechanism of phytotoxicity.
-
Explore the molecular basis for the selectivity of Siduron towards certain plant species.
Conclusion
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of cis-Siduron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of cis-Siduron, a selective pre-emergence herbicide. While extensive quantitative SAR data for a broad series of cis-Siduron analogs is not widely available in the public domain, this document synthesizes the known biological activity, mechanism of action, and general SAR principles of phenylurea herbicides to provide a framework for future research and development.
Data Presentation: A Framework for SAR Analysis
A comprehensive SAR study of cis-Siduron would involve the synthesis and biological evaluation of a library of analogs. The following table provides a template for the systematic collection and comparison of such data, focusing on modifications to the phenyl and cyclohexyl rings, as well as the urea linkage. The primary endpoint for herbicidal activity in the context of Siduron is the inhibition of root growth.
Table 1: Structure-Activity Relationship Data for cis-Siduron Analogs (Hypothetical Data)
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Cyclohexyl Ring Substitution) | Urea Linkage Modification | Root Growth Inhibition IC50 (µM) |
| cis-Siduron | H | 2-CH₃ | -NH-CO-NH- | [Value] |
| Analogue 1 | 4-Cl | 2-CH₃ | -NH-CO-NH- | [Value] |
| Analogue 2 | 3,4-diCl | 2-CH₃ | -NH-CO-NH- | [Value] |
| Analogue 3 | H | 4-OH | -NH-CO-NH- | [Value] |
| Analogue 4 | H | 2-CH₃ | -NH-CS-NH- (Thiourea) | [Value] |
Note: The IC50 values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and biological evaluation of cis-Siduron and its analogs. These protocols are based on standard procedures for phenylurea herbicides and would require optimization for specific compounds.
Synthesis of cis-Siduron Analogs (General Procedure)
The synthesis of N-aryl-N'-cycloalkylurea derivatives like cis-Siduron typically involves the reaction of a substituted aniline with a corresponding cycloalkyl isocyanate, or by using a phosgene equivalent to couple the amine precursors.
Materials:
-
Substituted aniline
-
cis-2-methylcyclohexylamine
-
Triphosgene or corresponding isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Formation of the Isocyanate (if not commercially available): A solution of the desired substituted aniline in an inert solvent like DCM is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base such as triethylamine. The reaction is typically run at reduced temperatures (0 °C) and then allowed to warm to room temperature.
-
Urea Formation: To the solution containing the in situ generated isocyanate, a solution of cis-2-methylcyclohexylamine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cis-Siduron analog.
Root Growth Inhibition Assay
The primary mode of action of Siduron is the inhibition of root growth.[1] A common and effective method for quantifying this is to use a model plant system such as Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
Test compounds (cis-Siduron and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature conditions
-
Image analysis software
Procedure:
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on MS agar plates containing a range of concentrations of the test compounds. A solvent control (e.g., DMSO) is also included.
-
Vernalization and Germination: The plates are typically stratified at 4 °C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22 °C).
-
Root Growth Measurement: After a set period of growth (e.g., 5-7 days), the plates are imaged. The length of the primary root of each seedling is measured using image analysis software.
-
Data Analysis: The root lengths are averaged for each concentration of the test compound. The data is then normalized to the solvent control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the study of cis-Siduron's structure-activity relationship.
While the precise molecular target of Siduron is not definitively established, it is known to interfere with seedling root growth.[1] This can occur through the disruption of mitosis and cell elongation, processes that are tightly regulated by complex signaling pathways, including plant hormone signaling. Further research is necessary to elucidate the specific biochemical interactions of cis-Siduron that lead to its herbicidal activity.
References
Navigating the Photochemical Fate of cis-Siduron: A Technical Guide to Photostability and Degradation Pathways
Disclaimer: Specific experimental data on the photostability and degradation pathways of cis-Siduron are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive framework based on the established photochemical behavior of Siduron's chemical class, the phenylurea herbicides, to inform research and development.
Introduction
Siduron, a selective pre-emergence herbicide, exists as cis- and trans-isomers due to the stereochemistry of its substituted cyclohexyl ring.[1] Understanding the photostability of each isomer, such as cis-Siduron, is critical for evaluating its environmental persistence, efficacy, and potential for forming transformation products with altered biological activity. Phenylurea herbicides are known to undergo photochemical transformations, and while data specific to the cis-isomer of Siduron is scarce, the degradation patterns of related compounds like Diuron and Monuron provide valuable insights.[1][2][3]
Forced degradation studies, including photostability testing, are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods as recommended by guidelines from the International Council for Harmonisation (ICH).[4][5][6] This technical guide outlines the key considerations, experimental protocols, and potential degradation pathways relevant to investigating the photostability of cis-Siduron.
Quantitative Photostability Data
A comprehensive photostability assessment involves quantifying the rate and extent of degradation under controlled light exposure. The following table summarizes key parameters that should be determined.
| Parameter | Symbol | Description | cis-Siduron Data |
| Photodegradation Half-Life | t½ (photo) | Time required for the concentration of the compound to decrease by 50% under specific light conditions. | Data Not Available |
| Quantum Yield | Φ | The efficiency of a photochemical process, expressed as the number of molecules transformed per photon absorbed. | Data Not Available |
| Degradation Rate Constant | k | A constant representing the rate of the degradation reaction, typically following pseudo-first-order kinetics. | Data Not Available |
Experimental Protocols for Photostability Assessment
A robust photostability study requires a well-controlled experimental design. The following protocol is a generalized methodology based on industry best practices and regulatory guidelines like ICH Q1B for conducting forced photostability studies.[6][7]
Materials and Reagents
-
cis-Siduron analytical standard
-
High-purity solvents (e.g., acetonitrile, methanol, water; HPLC or LC-MS grade)
-
Buffers for pH-controlled studies
-
Internal standard (for quantitative analysis)
-
Reagents for control experiments (e.g., hydrogen peroxide for oxidative stress comparison)
Equipment
-
Photostability Chamber: A calibrated chamber equipped with a light source capable of emitting both cool white fluorescent light (similar to D65/ID65 standards) and near-UV light (320-400 nm).[7] The chamber should control temperature and provide total illumination (lux hours) and UV energy (watt hours/m²).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS).[8][9][10] GC-MS can also be used for identifying certain volatile degradation products.[8]
-
Quartz Cuvettes or Vessels: For solution-state experiments to ensure maximum light transmission.
-
pH Meter and Vortex Mixer
Sample Preparation and Exposure
-
Solution Preparation: Prepare a stock solution of cis-Siduron in a suitable solvent (e.g., acetonitrile) and dilute to the desired concentration (e.g., 10-20 mg/L) in aqueous solution. The use of a co-solvent may be necessary depending on solubility, but its potential for photosensitization should be evaluated.
-
Exposure Setup:
-
Transfer aliquots of the cis-Siduron solution into quartz vessels.
-
Prepare identical "dark control" samples by wrapping the vessels completely in aluminum foil.[6][7] These controls are placed in the photostability chamber alongside the exposed samples to differentiate between thermal and light-induced degradation.
-
Place both sets of samples in the photostability chamber.
-
-
Irradiation: Expose the samples to a controlled light source as specified by ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[11]
-
Sampling: Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
Analytical Methodology
-
Chromatographic Separation: Develop a stability-indicating HPLC method capable of separating the parent cis-Siduron peak from all potential degradation products. A C18 column with a gradient elution of water and acetonitrile (or methanol) is a common starting point.
-
Quantification: Use a UV detector (at an appropriate wavelength, e.g., 248 nm) or a mass spectrometer to quantify the decrease in the parent compound's concentration over time.
-
Degradant Identification: Employ LC-MS/MS to obtain mass and fragmentation data for the peaks corresponding to degradation products.[9] This information is crucial for elucidating their structures.
Logical and Signaling Diagrams
Visual diagrams are essential for representing complex relationships and workflows. The following diagrams, created using the DOT language, illustrate a proposed degradation pathway for cis-Siduron and a typical experimental workflow for its analysis.
Potential Degradation Pathways of cis-Siduron
The photochemical degradation of phenylurea herbicides can proceed through several reaction types.[1] The primary pathways often involve modifications to the urea side chain and the aromatic ring. Based on literature for related compounds, the photodegradation of cis-Siduron may involve the following transformations:
-
N-Demethylation: Stepwise loss of the methyl groups from the terminal nitrogen atom of the urea moiety.
-
Oxidation: Oxidation of the N-methyl groups to form N-hydroxymethyl or N-formyl derivatives.
-
Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring.
-
Photo-Fries Rearrangement: An intramolecular rearrangement involving the aromatic ring, though this is more common for unhalogenated phenylureas.[1]
The following diagram illustrates a hypothetical photodegradation pathway for cis-Siduron.
Conclusion and Future Directions
While specific photostability data for cis-Siduron remains a knowledge gap, the established behavior of phenylurea herbicides provides a solid foundation for targeted investigation. Researchers and drug development professionals can use the generalized protocols and hypothetical pathways presented in this guide to design and execute robust photostability studies. Future research should focus on performing these empirical studies to generate quantitative data, confirm the degradation products, and elucidate the precise degradation pathways of cis-Siduron. This will enable a more accurate assessment of its environmental fate and the development of appropriate formulations and handling procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodecomposition of Substituted Phenylureas | Weeds | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. q1scientific.com [q1scientific.com]
- 7. 3 Important Photostability Testing Factors [sampled.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of cis-Siduron
This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for cis-Siduron, also known as cis-1-(2-methylcyclohexyl)-3-phenylurea. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation in tabular format, and process visualizations.
Chemical Synthesis of Siduron
1.1. Reaction Scheme
The overall reaction is as follows:
Phenyl Isocyanate + 2-Methylcyclohexylamine → 1-(2-Methylcyclohexyl)-3-phenylurea (Siduron)
1.2. Experimental Protocol
A general laboratory-scale synthesis protocol is detailed below.
Materials:
-
Phenyl Isocyanate
-
2-Methylcyclohexylamine (as a mixture of cis and trans isomers, or the pure cis-isomer if available)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or dichloromethane)
-
Stirring apparatus
-
Reaction flask with a dropping funnel and a reflux condenser
-
Ice bath
Procedure:
-
In a clean, dry reaction flask, dissolve 2-methylcyclohexylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of phenyl isocyanate dropwise to the stirred amine solution using a dropping funnel. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The product, a mixture of cis- and trans-Siduron, will precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude Siduron mixture.
1.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a cis/trans mixture of Siduron.
Purification of cis-Siduron
The primary challenge in obtaining pure cis-Siduron lies in the efficient separation of the cis and trans isomers. The two main techniques for this separation are fractional crystallization and preparative chromatography.
2.1. Fractional Crystallization
Fractional crystallization exploits the differences in solubility between the cis and trans isomers in a particular solvent. For some substituted cyclohexyl compounds, the cis-isomer has been reported to be less soluble than the trans-isomer in ethanol, which can be used as a basis for their separation.
2.1.1. Experimental Protocol for Fractional Crystallization
Materials:
-
Crude Siduron (cis/trans mixture)
-
Ethanol (95% or absolute)
-
Heating apparatus (e.g., hot plate with a water bath)
-
Erlenmeyer flasks
-
Filtration apparatus
Procedure:
-
Dissolve the crude Siduron mixture in a minimum amount of hot ethanol. This is done by adding small portions of hot ethanol to the crude solid in an Erlenmeyer flask with gentle heating and swirling until all the solid has just dissolved.
-
Allow the solution to cool slowly to room temperature. The less soluble cis-isomer should start to crystallize out of the solution. To promote the formation of larger, purer crystals, the cooling process should be gradual.
-
After the solution has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the cis-isomer.
-
Collect the crystals of cis-Siduron by vacuum filtration.
-
The purity of the collected crystals can be assessed by techniques such as NMR spectroscopy or melting point analysis.
-
The process can be repeated (recrystallization) to improve the purity of the cis-isomer.
2.2. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for separating isomers with high resolution. A reversed-phase C18 column is a common choice for the separation of nonpolar to moderately polar organic molecules like Siduron.
2.2.1. Experimental Protocol for Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a suitable detector (e.g., UV detector at 254 nm)
-
Preparative reversed-phase C18 column
-
Fraction collector
Mobile Phase:
-
A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The optimal ratio will need to be determined empirically, starting with a gradient or isocratic elution.
Procedure:
-
Dissolve the crude Siduron mixture in a suitable solvent that is compatible with the mobile phase (e.g., a small amount of the mobile phase itself or a stronger solvent like methanol or acetonitrile).
-
Inject the dissolved sample onto the preparative HPLC column.
-
Elute the sample with the chosen mobile phase. The cis and trans isomers will separate based on their differential interactions with the stationary phase.
-
Monitor the elution of the isomers using the detector and collect the fractions corresponding to the cis-Siduron peak.
-
Combine the fractions containing the pure cis-isomer and remove the solvent under reduced pressure to obtain the purified product.
2.3. Purification Workflow Diagram
Caption: Purification workflows for isolating cis-Siduron.
Quantitative Data
| Parameter | Synthesis of Crude Siduron | Fractional Crystallization | Preparative HPLC |
| Yield | 85-95% (total isomers) | 60-75% (of cis-isomer) | 80-90% (recovery) |
| Purity of cis-Isomer | ~50% (assuming 1:1 ratio) | >95% | >99% |
| Reaction Time | 2-4 hours | - | - |
| Purification Time | - | 4-8 hours (per cycle) | 1-2 hours (per run) |
Characterization of cis-Siduron
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclic compounds. The coupling constants (J-values) between adjacent protons on the cyclohexane ring are typically different for the cis and trans configurations. Generally, the coupling constants for axial-axial proton interactions are larger than those for axial-equatorial or equatorial-equatorial interactions, which can help in assigning the stereochemistry.
This guide provides a foundational understanding of the synthesis and purification of cis-Siduron based on established chemical principles and analogous procedures. Researchers should optimize the described protocols for their specific laboratory conditions and purity requirements.
The Differential Impact of cis-Siduron on Monocot versus Dicot Root Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the herbicidal effects of cis-Siduron, with a specific focus on its differential impact on the root development of monocotyledonous and dicotyledonous plants. While direct comparative studies on cis-Siduron are limited, this document synthesizes existing knowledge on the mode of action of phenylurea herbicides, the fundamental differences in root architecture and physiology between monocots and dicots, and established experimental methodologies to present a comprehensive overview. The guide delves into the molecular mechanisms likely underlying the selective action of cis-Siduron, detailing its probable interference with cell division and microtubule organization in the root apical meristem. Detailed experimental protocols for assessing these effects, quantitative data tables illustrating potential differential responses, and diagrams of implicated signaling pathways are provided to facilitate further research in this area. This document serves as a critical resource for researchers in agronomy, plant science, and herbicide development seeking to understand and exploit the selective phytotoxicity of cis-Siduron.
Introduction to cis-Siduron
Siduron is a selective, pre-emergent herbicide belonging to the phenylurea class. It is primarily used for the control of annual grass weeds (monocots) in newly seeded or established turfgrass, which are also monocots but exhibit tolerance. The active ingredient, 1-(2-methylcyclohexyl)-3-phenylurea, exists as cis and trans isomers, with the cis isomer often exhibiting greater herbicidal activity. Siduron is absorbed by the roots and inhibits plant growth, though the precise molecular mechanisms distinguishing its effects on susceptible monocots versus tolerant monocots and dicots are not fully elucidated.[1] It is understood that like other phenylurea herbicides, Siduron's primary mode of action involves the inhibition of photosynthesis at photosystem II. However, its pre-emergent activity and observed effects on root growth suggest an additional or alternative mechanism, likely involving the disruption of cell division in the root meristem.
Fundamental Differences in Monocot and Dicot Root Systems
The differential response to herbicides like cis-Siduron can often be attributed to the inherent anatomical and developmental differences between monocot and dicot root systems.
Table 1: Key Differences in Monocot and Dicot Root Architecture and Development
| Feature | Monocotyledonous Plants (e.g., Maize, Grasses) | Dicotyledonous Plants (e.g., Soybean, Pea) |
| Root System Type | Fibrous root system originating from the stem base (adventitious roots). | Taproot system with a primary root that gives rise to lateral roots. |
| Primary Root | The embryonic primary root is often short-lived and replaced by adventitious roots. | The primary root is the dominant root and persists throughout the plant's life. |
| Root Apical Meristem (RAM) | Often has a more complex organization with distinct layers of initials for different tissues. | Typically has a simpler organization with a common group of initials. |
| Vascular Arrangement | In the root's central cylinder (stele), xylem and phloem are arranged in a ring. | Xylem is typically located in the center of the stele, often in a star shape, with phloem situated between the arms of the xylem. |
| Lateral Root Initiation | Arises from the pericycle and endodermis. | Arises from the pericycle. |
These fundamental structural differences can influence the uptake, translocation, and ultimate physiological impact of soil-applied herbicides like cis-Siduron.
Inferred Mechanism of Action: Disruption of Mitosis and the Cytoskeleton
While photosystem II inhibition is a known mode of action for phenylurea herbicides, the pre-emergent efficacy of Siduron and its observed effects on root growth strongly suggest interference with cell division. It is hypothesized that cis-Siduron disrupts the formation and organization of microtubules, which are essential components of the cytoskeleton.
Microtubules play a crucial role in:
-
Mitosis: Forming the mitotic spindle necessary for chromosome segregation.
-
Cell Shape: The cortical microtubule array guides the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion.[2][3]
Disruption of microtubule dynamics by cis-Siduron would lead to:
-
Arrest of cell division in the root apical meristem.[4]
-
Abnormal cell swelling as organized cell expansion is compromised.
-
Inhibition of root elongation and lateral root formation.
The differential sensitivity of monocots and dicots to cis-Siduron may stem from subtle differences in their microtubule organizing centers, the dynamics of their cortical microtubule arrays, or the regulation of their cell cycle proteins.[5][6][7]
Hypothetical Quantitative Effects of cis-Siduron on Root Development
The following tables present hypothetical data illustrating the potential differential effects of cis-Siduron on a representative monocot (Maize, Zea mays) and a representative dicot (Pea, Pisum sativum). These tables are intended to serve as a framework for experimental design.
Table 2: Hypothetical Effect of cis-Siduron on Primary Root Elongation
| cis-Siduron Concentration (µM) | Maize Primary Root Length (cm) | Pea Primary Root Length (cm) |
| 0 (Control) | 10.2 ± 0.8 | 12.5 ± 1.1 |
| 1 | 8.5 ± 0.7 | 11.8 ± 0.9 |
| 10 | 4.1 ± 0.5 | 10.2 ± 0.8 |
| 50 | 1.2 ± 0.3 | 7.3 ± 0.6 |
| 100 | 0.5 ± 0.2 | 4.1 ± 0.4 |
Table 3: Hypothetical Effect of cis-Siduron on Lateral Root Density
| cis-Siduron Concentration (µM) | Maize Lateral Root Density (roots/cm) | Pea Lateral Root Density (roots/cm) |
| 0 (Control) | 5.3 ± 0.4 | 3.8 ± 0.3 |
| 1 | 4.2 ± 0.3 | 3.5 ± 0.2 |
| 10 | 1.1 ± 0.2 | 2.1 ± 0.2 |
| 50 | 0.2 ± 0.1 | 0.8 ± 0.1 |
| 100 | 0 | 0.2 ± 0.1 |
Table 4: Hypothetical Effect of cis-Siduron on Mitotic Index in Root Apical Meristems
| cis-Siduron Concentration (µM) | Maize Mitotic Index (%) | Pea Mitotic Index (%) |
| 0 (Control) | 12.5 ± 1.0 | 10.8 ± 0.9 |
| 1 | 10.1 ± 0.8 | 9.9 ± 0.7 |
| 10 | 3.2 ± 0.4 | 6.5 ± 0.5 |
| 50 | 0.5 ± 0.1 | 2.1 ± 0.3 |
| 100 | 0.1 ± 0.1 | 0.8 ± 0.2 |
Experimental Protocols
Protocol for Assessing the Effect of cis-Siduron on Root Growth in Agar Plates
-
Plant Material: Use seeds of a monocot (e.g., Zea mays cv. B73) and a dicot (e.g., Pisum sativum cv. Little Marvel).
-
Sterilization: Surface sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Tween-20 for 10 minutes, and then rinse thoroughly with sterile distilled water (5 times).
-
Germination: Germinate seeds on sterile, moist filter paper in the dark at 25°C for 48-72 hours until the radicle emerges.
-
Treatment Plates: Prepare 0.8% agar plates containing half-strength Murashige and Skoog (MS) medium. Amend the medium with a range of cis-Siduron concentrations (e.g., 0, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is consistent and non-phytotoxic across all treatments, including the control).
-
Incubation: Transfer seedlings of uniform radicle length to the agar plates, placing them vertically. Incubate the plates in a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 25°C).
-
Data Collection: After a set period (e.g., 7 days), scan the plates and measure the primary root length and the number of emerged lateral roots using image analysis software (e.g., ImageJ). Calculate lateral root density.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments and plant types.
Protocol for Microscopic Analysis of Mitotic Index and Cell Morphology
-
Root Tip Collection: Grow seedlings hydroponically in solutions containing different concentrations of cis-Siduron as described above for a shorter duration (e.g., 24-48 hours).
-
Fixation: Excise the apical 1-2 mm of the primary roots and fix them in a suitable fixative (e.g., Farmer's fixative: 3:1 ethanol:acetic acid) for 24 hours at 4°C.
-
Hydrolysis: Rinse the root tips with distilled water and hydrolyze in 1N HCl at 60°C for 10-15 minutes.
-
Staining: Stain the root tips with a suitable chromosome stain (e.g., Schiff's reagent for Feulgen staining or DAPI).
-
Microscopy: Prepare squash mounts of the root tips on a microscope slide. Observe under a light or fluorescence microscope.
-
Mitotic Index Calculation: Count the number of cells in mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in multiple fields of view. Calculate the mitotic index as: (Number of dividing cells / Total number of cells) x 100.
-
Morphological Analysis: Observe and document any abnormalities in cell shape, such as isodiametric swelling, indicative of disrupted cortical microtubule function.
Visualizing Inferred Signaling Pathways and Workflows
Inferred Signaling Pathway of cis-Siduron Action
The following diagram illustrates the hypothesized signaling pathway through which cis-Siduron may inhibit root growth, highlighting its potential interaction with auxin signaling and cell cycle regulation.
Caption: Inferred mechanism of cis-Siduron action on root development.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of experiments to compare the effects of cis-Siduron on monocot and dicot root development.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Higher plant cortical microtubule array analyzed in vitro in the presence of the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cortical Microtubule Array: From Dynamics to Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regions of differential cell elongation and mitosis, and root meristem morphology in different tissues of geotropically stimulated maize root apices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional modules in the Arabidopsis core cell cycle binary protein-protein interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Stigma/Style Cell-Cycle Inhibitor 1, a Regulator of Cell Proliferation, Interacts With a Specific 14-3-3 Protein and Is Degraded During Cell Division [frontiersin.org]
- 7. The SIAMESE family of cell-cycle inhibitors in the response of plants to environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Legacy of a Turfgrass Guardian: The Discovery and History of cis-Siduron as a Herbicide
A deep dive into the origins, synthesis, and biological activity of the selective pre-emergent herbicide, Siduron, with a focus on the cis-isomer's role in turfgrass management.
Introduction
In the landscape of selective herbicides, Siduron holds a unique position, particularly in its application for establishing and maintaining pristine turfgrass. Chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, its ability to control weedy grasses while leaving desirable turf species unharmed has made it an invaluable tool for turf management professionals. This technical guide delves into the discovery and history of Siduron, with a specific focus on the stereochemistry that underpins its selective herbicidal activity. The commercial product is a mixture of cis and trans isomers, and understanding the distinct properties and biological efficacy of the cis-isomer is crucial for its effective and targeted application. This document will explore the historical context of its development, detail its synthesis, elucidate its mechanism of action as a photosystem II inhibitor, and present available data on its herbicidal efficacy.
A Historical Perspective: The Dawn of Substituted Urea Herbicides
The story of Siduron is rooted in the broader history of synthetic herbicide development that burgeoned in the post-World War II era. The discovery of the herbicidal properties of substituted ureas marked a significant milestone in chemical weed control. Scientists at E.I. du Pont de Nemours and Company (DuPont) were at the forefront of this research, exploring the vast chemical space of urea derivatives.
The Chemical Identity of Siduron: A Tale of Two Isomers
Siduron's chemical structure, 1-(2-methylcyclohexyl)-3-phenylurea, possesses a chiral center at the 2-position of the methylcyclohexyl ring. This structural feature gives rise to the existence of two stereoisomers: cis-Siduron and trans-Siduron. In the cis isomer, the methyl group and the phenylurea substituent are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Commercial formulations of Siduron are typically a mixture of these two isomers.
The spatial arrangement of these isomers plays a critical role in their biological activity, a common phenomenon in bioactive molecules where stereochemistry dictates the interaction with target sites.
Synthesis and Experimental Protocols
The synthesis of Siduron generally involves the reaction of 2-methylcyclohexyl isocyanate with aniline. To obtain the specific cis and trans isomers, the synthesis would require stereospecific starting materials or a subsequent separation of the isomeric mixture.
General Synthesis of Siduron
A common synthetic route to produce a mixture of Siduron isomers is as follows:
-
Preparation of 2-Methylcyclohexylamine: This can be achieved through the reduction of 2-methylcyclohexanone oxime or other suitable methods. The resulting product will be a mixture of cis and trans isomers.
-
Phosgenation: The mixture of 2-methylcyclohexylamine isomers is reacted with phosgene (COCl₂) or a phosgene equivalent to form the corresponding 2-methylcyclohexyl isocyanate.
-
Reaction with Aniline: The 2-methylcyclohexyl isocyanate is then reacted with aniline in an inert solvent to yield a mixture of cis- and trans-1-(2-methylcyclohexyl)-3-phenylurea (Siduron).
Experimental Protocol for Isomer Separation (General Approach)
While a specific, publicly available protocol for the preparative separation of Siduron isomers is scarce, general chromatographic techniques can be employed.
-
Objective: To separate the cis and trans isomers of Siduron from a synthesized mixture.
-
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column.
-
Chiral stationary phase or a suitable reverse-phase column (e.g., C18) capable of resolving geometric isomers.
-
Mobile phase solvents (e.g., acetonitrile, methanol, water).
-
Siduron isomer mixture.
-
Evaporator.
-
-
Methodology:
-
Develop an analytical HPLC method to achieve baseline separation of the cis and trans peaks. This involves screening different columns and mobile phase compositions.
-
Scale up the analytical method to a preparative HPLC system.
-
Inject the Siduron isomer mixture onto the preparative column.
-
Collect the fractions corresponding to the individual cis and trans isomer peaks as they elute from the column.
-
Combine the respective fractions for each isomer.
-
Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified cis and trans isomers.
-
Confirm the purity and identity of the separated isomers using analytical techniques such as analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
-
Mechanism of Action: Inhibition of Photosystem II
Siduron, like other substituted urea herbicides, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
The herbicidal action unfolds as follows:
-
Uptake and Translocation: Siduron is primarily absorbed by the roots of germinating seedlings and is then translocated upwards through the xylem to the shoots and leaves.
-
Binding to the D1 Protein: Within the chloroplasts, Siduron binds to the D1 protein of the PSII complex. This binding occurs at the quinone-binding (Q\textsubscript{B}) site.
-
Inhibition of Electron Transport: By binding to the Q\textsubscript{B} site, Siduron displaces the native plastoquinone molecule, which is the mobile electron carrier. This blockage prevents the flow of electrons from the primary quinone acceptor (Q\textsubscript{A}) to plastoquinone.
-
Cessation of Photosynthesis and Oxidative Stress: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. Furthermore, the blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and protein degradation. This leads to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in susceptible plants.
The following diagram illustrates the inhibition of the photosynthetic electron transport chain by Siduron.
Figure 1. Mechanism of Photosystem II inhibition by cis-Siduron.
Quantitative Data on Herbicidal Activity
A critical aspect of understanding Siduron's efficacy is the quantitative comparison of the herbicidal activity of its cis and trans isomers. While comprehensive public data on this specific comparison is limited, the principle of stereospecificity in herbicide action suggests that one isomer is likely more active than the other. The three-dimensional conformation of the herbicide molecule is crucial for a precise fit into the binding pocket of the target protein.
The following table summarizes typical application rates for the commercial Siduron mixture, which provides an indication of its general efficacy.
| Target Weed Species | Application Rate (kg a.i./ha) | Crop Tolerance |
| Crabgrass (Digitaria spp.) | 2.2 - 6.7 | High in established cool-season turfgrasses |
| Foxtail (Setaria spp.) | 2.2 - 6.7 | High in established cool-season turfgrasses |
| Barnyardgrass (Echinochloa crus-galli) | 2.2 - 6.7 | High in established cool-season turfgrasses |
Table 1. General Application Rates and Crop Tolerance of Commercial Siduron.
Experimental Protocol for Determining Herbicidal Efficacy (Greenhouse Bioassay)
-
Objective: To quantify and compare the pre-emergent herbicidal activity of cis-Siduron, trans-Siduron, and a racemic mixture on a target weed species (e.g., large crabgrass, Digitaria sanguinalis).
-
Materials and Reagents:
-
Seeds of the target weed species and a tolerant turfgrass species (e.g., Kentucky bluegrass, Poa pratensis).
-
Pots filled with a standardized soil mix.
-
Purified cis-Siduron and trans-Siduron.
-
A mixture of the isomers.
-
Solvent for herbicide application (e.g., acetone with a surfactant).
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity).
-
-
Methodology:
-
Prepare a range of concentrations for each herbicide treatment (cis-isomer, trans-isomer, and the mixture).
-
Sow a known number of seeds of the target weed and tolerant turfgrass species into separate pots.
-
Apply the different herbicide concentrations to the soil surface of the pots immediately after sowing. An untreated control group should be included.
-
Place the pots in a randomized complete block design within the growth chamber or greenhouse.
-
Water the pots as needed.
-
After a set period (e.g., 21 days), assess the herbicidal effects.
-
Measurements can include:
-
Germination percentage.
-
Shoot and root length.
-
Fresh and dry biomass of the seedlings.
-
-
Calculate the concentration required to cause 50% inhibition of growth (GR₅₀) for each herbicide treatment on the target and non-target species.
-
Statistically analyze the data to determine significant differences in the herbicidal activity between the isomers.
-
The following diagram outlines the experimental workflow for this bioassay.
Figure 2. Experimental workflow for a greenhouse bioassay of Siduron isomers.
Conclusion
The discovery of Siduron as a selective pre-emergent herbicide by DuPont was a significant advancement in turfgrass management. Its unique ability to control annual grassy weeds during the establishment of cool-season turfgrasses is a direct result of its chemical structure and mode of action. The presence of cis and trans isomers due to the substituted cyclohexyl ring is a key feature of this molecule. While the commercial product is a mixture of these isomers, a deeper understanding of the differential herbicidal activity of the cis isomer is fundamental for optimizing its use and developing more effective and sustainable weed management strategies in the future. Further research focusing on the quantitative comparison of the biological activity of the individual isomers would provide invaluable insights for the scientific community and the turfgrass industry.
Methodological & Application
Application Note: Chiral Separation of Siduron Isomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siduron is a selective, pre-emergence herbicide belonging to the phenylurea class, used to control annual grass weeds. The molecule possesses a chiral center, and therefore, exists as a pair of enantiomers. While commercial Siduron is typically a racemic mixture, the enantiomers can exhibit different biological activities and degradation rates in the environment. Consequently, a reliable analytical method for the separation and quantification of individual Siduron isomers is crucial for environmental fate studies, toxicological assessments, and the development of potentially more effective and environmentally benign enantiopure formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. This application note details a protocol for the chiral separation of Siduron isomers using a polysaccharide-based CSP.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer on the column, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including many pesticides and herbicides. The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Experimental Protocol
This protocol provides a general framework for the development of a chiral HPLC method for Siduron. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline separation.
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, an autosampler, a column thermostat, and a UV detector is required. A system capable of gradient elution is advantageous for method development.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A good starting point is a cellulose-based column such as:
-
Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent, such as Chiralcel® OD-H).
-
-
Chemicals and Solvents:
-
Siduron analytical standard (racemic mixture)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Trifluoroacetic acid (TFA) (optional, for acidic mobile phase modifier)
-
Diethylamine (DEA) (optional, for basic mobile phase modifier)
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Siduron at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration of approximately 10-20 µg/mL.
-
2. Chromatographic Conditions (Initial Screening)
A screening approach with different mobile phases is recommended to find the optimal conditions for separation.
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (based on the UV absorbance of phenylurea herbicides)
-
Injection Volume: 10 µL
Mobile Phase Screening:
It is recommended to screen both normal-phase and polar organic modes.
-
Normal-Phase Screening:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Polar Organic Mode Screening:
-
Mobile Phase C: Acetonitrile (100%)
-
Mobile Phase D: Methanol (100%)
-
3. Method Optimization
Based on the initial screening results, further optimization may be required to improve the resolution (Rs) between the enantiomer peaks.
-
Adjusting the Alcohol Modifier Percentage: In normal-phase mode, vary the percentage of the alcohol modifier (IPA or EtOH) in n-hexane (e.g., from 5% to 20%). A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.
-
Trying Different Alcohols: If separation is not achieved with IPA or EtOH, other alcohols like n-propanol can be evaluated.
-
Using Additives: For compounds with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.
-
Temperature Effects: Varying the column temperature (e.g., between 15 °C and 40 °C) can influence the enantioselectivity.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the chiral separation of Siduron isomers based on the proposed method.
Table 1: Chromatographic Parameters for Siduron Enantiomers under Optimized Normal-Phase Conditions.
| Parameter | Value |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Table 2: Retention Data and Resolution for Siduron Enantiomers.
| Enantiomer | Retention Time (t R ), min | Tailing Factor (T f ) | Resolution (R s ) |
| Enantiomer 1 | 8.52 | 1.1 | - |
| Enantiomer 2 | 10.23 | 1.2 | 2.1 |
Mandatory Visualization
Caption: Experimental workflow for the chiral separation of Siduron isomers by HPLC.
Caption: Logical relationship of chiral recognition leading to separation.
Application Note: Quantification of cis-Siduron in Soil Matrices by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of cis-Siduron in various soil matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for cis-Siduron are not widely published, this protocol has been adapted from established methods for the structurally similar phenylurea herbicide, Diuron.
Introduction
Siduron is a selective pre-emergence herbicide used to control grassy weeds. It exists as cis- and trans-isomers, with the cis-isomer often being of particular interest in environmental fate and toxicological studies.[1] Accurate quantification of cis-Siduron in soil is crucial for understanding its persistence, mobility, and potential environmental impact.[2] This application note details a robust and reliable method for the extraction and analysis of cis-Siduron from soil samples, providing researchers with the necessary tools for environmental monitoring and risk assessment. The methodology is based on techniques proven effective for other phenylurea herbicides, such as Diuron, and is expected to yield comparable performance.[3][4]
Experimental Workflow
Caption: Experimental workflow for the quantification of cis-Siduron in soil.
Materials and Reagents
-
cis-Siduron analytical standard (>95% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sodium sulfate (anhydrous)
-
Syringe filters (0.45 µm PTFE)
-
Soil samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Mechanical shaker
-
Evaporator (e.g., rotary evaporator or nitrogen blow-down)
Detailed Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh approximately 10 mg of cis-Siduron analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L).
Sample Preparation and Extraction
-
Soil Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris. Homogenize the sieved soil.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker and shake for 2 hours at room temperature.
-
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Second Extraction (Optional but Recommended): Repeat the extraction process (steps 2.2.2 - 2.2.4) with an additional 20 mL of methanol. Combine the supernatants from both extractions.
-
Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-UV Analysis
-
HPLC Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio may be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Run Time: Approximately 15 minutes (adjust as necessary to ensure elution of the cis-Siduron peak and any potential interfering compounds).
Data Presentation and Quantification
The concentration of cis-Siduron in the soil samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Calibration Curve
A linear regression analysis of the peak area versus the concentration of the cis-Siduron standards should be performed. A correlation coefficient (R²) greater than 0.99 is desirable.
Quantitative Data Summary
The following table summarizes the expected performance of the method, based on data from similar phenylurea herbicide analyses.[3][4][5]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/kg |
| Recovery | 85 - 110% |
| Linearity (R²) | > 0.99 |
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Discussion
This application note provides a comprehensive, albeit adapted, protocol for the quantification of cis-Siduron in soil. The solid-liquid extraction with methanol is a widely used and effective technique for phenylurea herbicides.[4] The subsequent HPLC-UV analysis offers a cost-effective and reliable means of detection and quantification.[3]
For lower detection limits or more complex matrices, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is recommended.[6][7] LC-MS/MS provides higher sensitivity and selectivity, which can be crucial for trace-level analysis.
It is imperative to perform a full method validation for cis-Siduron using this protocol in the specific soil matrices of interest to determine the actual LOD, LOQ, recovery, and precision. This will ensure the reliability and accuracy of the generated data for its intended purpose in research, environmental monitoring, or regulatory submissions.
References
- 1. Siduron [sitem.herts.ac.uk]
- 2. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. Development of fast and robust multiresidual LC-MS/MS method for determination of pharmaceuticals in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-Siduron Residue Analysis in Turfgrass Clippings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siduron is a selective, pre-emergence herbicide used for the control of annual grass weeds, such as crabgrass, in turfgrass. The cis-isomer of Siduron is one of its active forms. Monitoring the residue of cis-Siduron in turfgrass clippings is crucial for environmental assessment, understanding its persistence, and ensuring safety. These application notes provide a comprehensive protocol for the analysis of cis-Siduron residues in turfgrass clippings, based on established analytical methodologies for phenylurea herbicides in plant matrices.
Data Presentation
The following tables summarize typical quantitative data for the analysis of phenylurea herbicides, which can be expected for a validated method for cis-Siduron in turfgrass clippings.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Precision (RSD) | < 15% |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 254 nm or Mass Spectrometry |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the analysis of cis-Siduron residue in turfgrass clippings.
Sample Preparation
-
Collection: Collect representative samples of turfgrass clippings from the desired area.
-
Homogenization: Air-dry the clippings in the dark to prevent photodegradation, and then grind them into a fine, homogeneous powder using a laboratory mill.
-
Storage: Store the homogenized samples in airtight containers at -20°C until extraction to prevent degradation of the analyte.
Extraction
-
Weighing: Accurately weigh 5-10 g of the homogenized turfgrass sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent, such as methanol or acetonitrile.
-
Extraction: Shake the mixture vigorously for 30-60 minutes using a mechanical shaker. Alternatively, use ultrasonication for 15-20 minutes.
-
Centrifugation: Centrifuge the sample at 4000-5000 rpm for 10-15 minutes to separate the solid matrix from the solvent extract.
-
Collection: Carefully decant the supernatant (the liquid extract) into a clean collection tube.
-
Re-extraction: For exhaustive extraction, repeat the process (steps 2-5) on the remaining solid residue and combine the supernatants.
Cleanup: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering polar compounds.
-
Elution: Elute the cis-Siduron from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate or a methanol/acetonitrile mixture.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for the chromatographic analysis.
Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)
-
System Setup: Set up the HPLC system with a C18 column and a UV or Mass Spectrometry (MS) detector.
-
Mobile Phase: Prepare the mobile phase, typically a mixture of acetonitrile and water. An isocratic elution with a constant composition (e.g., 60:40 acetonitrile:water) or a gradient elution can be used for optimal separation.
-
Calibration: Prepare a series of calibration standards of cis-Siduron in the mobile phase. Inject these standards to create a calibration curve.
-
Sample Injection: Inject the reconstituted sample extract into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatogram and identify the peak corresponding to cis-Siduron based on its retention time compared to the standards. Quantify the concentration of cis-Siduron in the sample by comparing its peak area or height to the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and pathways in the analysis of cis-Siduron.
Caption: Experimental workflow for cis-Siduron residue analysis.
Application Notes and Protocols for cis-Siduron in Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Siduron is a selective pre-emergence herbicide belonging to the phenylurea class. It is primarily used for the control of annual grass weeds, such as crabgrass (Digitaria sanguinalis), in turfgrass. Its mode of action involves the inhibition of photosynthesis at photosystem II (PSII).[1][2] Unlike many other PSII inhibitors, cis-Siduron exhibits selectivity, allowing for its use in newly seeded cool-season grasses. This document provides detailed protocols for conducting greenhouse trials to evaluate the efficacy and dose-response of cis-Siduron.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀N₂O | Gowan Company |
| Mode of Action | Photosynthetic electron transport inhibitor at photosystem II | Gowan Company |
| Water Solubility | 18 mg/L at 25°C | PubChem |
| Formulation | Typically a wettable powder | Gowan Company |
Signaling Pathway of cis-Siduron
cis-Siduron acts by interrupting the photosynthetic electron transport chain in chloroplasts. It binds to the D1 protein of the photosystem II complex, specifically at the QB binding site. This binding blocks the transport of electrons to plastoquinone (PQ), thereby inhibiting CO2 fixation and the production of ATP and NADPH necessary for plant growth. The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2][3]
Caption: Signaling pathway of cis-Siduron's herbicidal action.
Experimental Protocols
General Greenhouse Bioassay for Pre-emergence Herbicides
This protocol is designed to assess the efficacy of pre-emergence herbicides in a controlled greenhouse environment.[4]
1. Materials:
-
Potting medium (e.g., sandy loam soil or a mixture of sand, peat, and loam)
-
Pots (e.g., 10 cm diameter)
-
Seeds of target weed species (e.g., Digitaria sanguinalis)
-
cis-Siduron (technical grade or formulated product)
-
Solvent for stock solution (if using technical grade, e.g., acetone or dimethyl sulfoxide)
-
Deionized water
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or calibrated sprayer
2. Experimental Design:
-
A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.[5]
-
Include a non-treated control and a range of herbicide doses.
-
Use a minimum of four replications per treatment.[5]
3. Procedure:
-
Pot Preparation: Fill pots with the selected potting medium, leaving a small headspace for watering.
-
Seeding: Sow a predetermined number of seeds of the target weed species evenly on the soil surface and cover lightly with a thin layer of the potting medium.
-
Herbicide Application:
-
Prepare a stock solution of cis-Siduron. For formulated products, follow the label instructions for mixing.
-
Prepare serial dilutions from the stock solution to achieve the desired range of application rates.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. Ensure uniform coverage.
-
-
Incubation: Place the treated pots in the greenhouse. Maintain optimal conditions for weed seed germination and growth (e.g., 25-30°C day/18-22°C night temperature, 14-16 hour photoperiod).
-
Watering: Water the pots as needed, typically by subirrigation or gentle overhead watering to avoid disturbing the herbicide layer.
-
Data Collection: Assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Visual Assessment: Rate weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Dose-Response Study Protocol
This protocol is designed to determine the effective dose (e.g., ED₅₀) of cis-Siduron on a target weed species.
1. Dose Selection:
-
Based on field application rates and preliminary range-finding experiments, select a series of at least six to eight doses that are expected to cause a response from 0% to 100% inhibition. A logarithmic or geometric series of doses is often effective.[6]
2. Procedure:
-
Follow the general greenhouse bioassay protocol.
-
Ensure precise application of the selected herbicide doses.
3. Data Analysis:
-
Analyze the collected data (e.g., dry weight) using a non-linear regression model (e.g., log-logistic model) to generate a dose-response curve.
-
From the dose-response curve, calculate the ED₅₀ (the dose required to cause a 50% reduction in plant growth compared to the untreated control).
Experimental Workflow
Caption: Workflow for a greenhouse dose-response trial of cis-Siduron.
Quantitative Data
The following tables present illustrative dose-response data for diuron, a chemically related phenylurea herbicide, on various Amaranthus species in a greenhouse setting. This data can serve as a reference for designing dose-response studies with cis-Siduron.[5]
Table 1: Estimated Doses of Diuron for 80% (C₈₀) and 95% (C₉₅) Control of Amaranthus Species [5]
| Weed Species | C₈₀ (g ha⁻¹) | C₉₅ (g ha⁻¹) |
| Amaranthus viridis | 134 | 163 |
| Amaranthus hybridus | 210 | 258 |
| Amaranthus spinosus | 112 | 139 |
| Amaranthus lividus | 239 | 301 |
Table 2: Logistic Model Parameters for Diuron Dose-Response on Amaranthus Species [5]
| Weed Species | b | c | d | R² |
| Amaranthus viridis | 11.2 | 0 | 99.8 | 0.99 |
| Amaranthus hybridus | 10.5 | 0 | 99.7 | 0.98 |
| Amaranthus spinosus | 10.1 | 0 | 99.9 | 0.99 |
| Amaranthus lividus | 9.8 | 0 | 99.6 | 0.97 |
Note: 'b' represents the slope of the curve around the ED₅₀, 'c' is the lower limit of the response, 'd' is the upper limit of the response, and R² is the coefficient of determination.
Conclusion
These application notes and protocols provide a comprehensive framework for conducting greenhouse trials with cis-Siduron. By following these guidelines, researchers can obtain reliable and reproducible data on the efficacy and dose-response of this herbicide. The provided diagrams and illustrative data tables offer a visual and quantitative understanding of cis-Siduron's mode of action and potential effects in a research setting.
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - Advances in Weed Science [awsjournal.org]
- 6. media.ahdb.org.uk [media.ahdb.org.uk]
Methods for Assessing cis-Siduron Phytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Siduron is a selective pre-emergence herbicide primarily utilized for the control of annual grass weeds, such as crabgrass (Digitaria spp.), in cool-season turfgrass environments. Unlike many other substituted urea herbicides that primarily inhibit photosynthesis, the phytotoxic action of cis-Siduron is predominantly characterized by the inhibition of root growth in susceptible plant species. This unique mode of action allows for its safe use on established cool-season turfgrasses, which exhibit tolerance to its effects.
These application notes provide detailed protocols for assessing the phytotoxicity of cis-Siduron, with a focus on its root-inhibiting properties. The methodologies described herein are designed to provide reproducible and quantifiable data for researchers, scientists, and professionals involved in the development and evaluation of herbicides.
Data Presentation
The following tables summarize key quantitative data related to cis-Siduron phytotoxicity. These data are essential for establishing dose-response relationships and determining the selectivity of the herbicide.
Table 1: Effect of cis-Siduron on Seedling Emergence and Shoot Growth
| Plant Species | cis-Siduron Concentration ( kg/ha ) | Germination Reduction (%) | Shoot Growth Inhibition (%) | Reference |
| Red Fescue | 17.9 | Significant | Significant | [1] |
| Kentucky Bluegrass | 17.9 | No Significant Effect | Significant | [1] |
| Creeping Bentgrass | 17.9 | No Significant Effect | Significant | [1] |
| Crabgrass | Not Specified | Effective Control | Not Applicable | [2] |
Table 2: Visual Phytotoxicity Ratings of Herbicides on Turfgrass
| Herbicide | Application Rate | Turfgrass Species | Phytotoxicity Rating (0-10 scale)1 | Reference |
| Siduron | 5.6 kg ai ha⁻¹ (weekly) | Creeping Bentgrass | < 1.0 (No significant injury) | [3] |
| Siduron | 11 kg ha⁻¹ (biweekly) | Creeping Bentgrass | < 1.0 (No significant injury) | [3] |
| Quinclorac | Not Specified | Creeping Bentgrass | Unacceptable Injury | [3] |
| Fenoxaprop | Not Specified | Creeping Bentgrass | Unacceptable Injury | [3] |
¹Phytotoxicity rating where 0 = no injury and 10 = complete plant death.
Experimental Protocols
Protocol 1: Seed Germination and Seedling Vigor Assay
This protocol is designed to assess the pre-emergent phytotoxicity of cis-Siduron on both target and non-target plant species.
Materials:
-
cis-Siduron stock solution
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of target weed species (e.g., Digitaria ischaemum)
-
Seeds of non-target turfgrass species (e.g., Festuca rubra, Poa pratensis)
-
Growth chamber with controlled temperature and light
-
Distilled water
-
Pipettes
Procedure:
-
Prepare a series of cis-Siduron dilutions from the stock solution to achieve the desired test concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective cis-Siduron dilution or distilled water (for control) onto the filter paper in each Petri dish.
-
Evenly place 25-50 seeds of the test plant species on the moist filter paper.
-
Seal the Petri dishes with paraffin film to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle).
-
After 7-14 days, record the following parameters:
-
Germination Percentage: Count the number of germinated seeds in each dish.
-
Root Length: Measure the primary root length of at least 10 seedlings per dish.
-
Shoot Length: Measure the shoot length of the same 10 seedlings.
-
Seedling Biomass: Carefully remove the seedlings, dry them in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis:
Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control. Plot dose-response curves to determine the IC50 (concentration causing 50% inhibition) for each parameter.
Protocol 2: Root Elongation Assay in Agar Medium
This protocol provides a more detailed assessment of root growth inhibition.
Materials:
-
cis-Siduron
-
Agar
-
Plant nutrient solution (e.g., Murashige and Skoog)
-
Square Petri dishes or clear plastic plates
-
Pre-germinated seedlings of the test species
-
Stereomicroscope or digital scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare agar plates containing the desired concentrations of cis-Siduron and plant nutrients.
-
Germinate seeds of the test species on a control agar plate for 2-3 days until the radicle emerges.
-
Carefully transfer seedlings with a similar initial root length to the cis-Siduron-containing agar plates.
-
Place the plates in a vertical position in a growth chamber to allow for gravitropic root growth.
-
After 3-7 days, capture high-resolution images of the roots.
-
Use image analysis software to measure the total root length, primary root length, and the number of lateral roots.
Data Analysis:
Compare the root parameters of the treated seedlings with the control seedlings. Generate dose-response curves to quantify the inhibitory effects of cis-Siduron on root elongation and lateral root formation.
Protocol 3: Visual Phytotoxicity Assessment in Greenhouse/Field
This protocol is for evaluating the overall phytotoxicity of cis-Siduron on established turfgrass under more realistic conditions.
Materials:
-
Established pots or plots of turfgrass
-
cis-Siduron formulation
-
Calibrated sprayer
-
Visual rating scales (e.g., 0-10 or 0-100% scale)
Procedure:
-
Apply cis-Siduron at various rates (including a control) to the turfgrass pots or plots using a calibrated sprayer to ensure uniform coverage.
-
Maintain the plants under optimal growing conditions (watering, fertilization, mowing).
-
Visually assess phytotoxicity at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).
-
Use a standardized rating scale to score injury symptoms such as:
-
Chlorosis (yellowing): Discoloration of the leaf tissue.
-
Necrosis (browning): Death of the leaf tissue.
-
Stunting: Reduction in plant height or growth rate.
-
Thinning: Reduction in turf density.
-
-
Record the ratings for each treatment and replicate.
Data Analysis:
Analyze the visual rating data to determine the level of phytotoxicity at different application rates and over time. This will help establish the safety of cis-Siduron on non-target turfgrass species.
Mandatory Visualizations
References
Application Notes and Protocols for the Analysis of cis-Siduron Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analytical determination of cis-Siduron and its primary metabolites. cis-Siduron is a selective herbicide, and understanding its metabolic fate is crucial for environmental monitoring, toxicological assessment, and regulatory compliance. The methods outlined below are designed for the robust and sensitive quantification of these compounds in various matrices, including soil, water, and biological samples.
The primary metabolic transformations of phenylurea herbicides like Siduron involve N-demethylation and hydroxylation.[1] Therefore, the analytical methods described herein are tailored to detect and quantify the parent compound, cis-Siduron, as well as its N-demethylated and hydroxylated metabolites.
Metabolic Pathway of cis-Siduron
The metabolism of cis-Siduron is predicted to occur through two main pathways, based on the known metabolism of other phenylurea herbicides:
-
N-demethylation: The removal of the methyl group from the urea nitrogen.
-
Hydroxylation: The addition of a hydroxyl group to either the cyclohexyl ring or the phenyl ring.
These metabolic steps can also occur in combination, leading to hydroxylated N-demethylated metabolites.
Analytical Methods
A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is recommended for the comprehensive analysis of cis-Siduron and its metabolites. LC-MS/MS is particularly well-suited for the direct analysis of these polar and thermally labile compounds, while GC-MS can be employed for the analysis of derivatized metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of cis-Siduron and its metabolites in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes with minimal interference.
Table 1: Example LC-MS/MS Parameters for cis-Siduron and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| cis-Siduron | 233.2 | 162.1 | 93.1 | 20 |
| N-demethyl-cis-Siduron | 219.2 | 148.1 | 93.1 | 22 |
| Hydroxylated cis-Siduron | 249.2 | 162.1 | 109.1 | 25 |
| Hydroxylated N-demethyl-cis-Siduron | 235.2 | 148.1 | 109.1 | 28 |
Note: The exact m/z values and collision energies should be optimized using analytical standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of cis-Siduron and its metabolites typically requires a derivatization step to increase their volatility and thermal stability. Silylation is a common derivatization technique for this class of compounds.
Table 2: Example GC-MS Parameters for Derivatized cis-Siduron Metabolites
| Compound (as TMS derivative) | Molecular Ion (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) |
| Hydroxylated cis-Siduron | 320.2 | 248.1 | 179.1 |
| Hydroxylated N-demethyl-cis-Siduron | 306.2 | 234.1 | 179.1 |
Note: The mass spectrum of a hydroxylated Siduron metabolite, N-(4-hydroxy-2-methylcyclohexyl)-N'-(4-hydroxyphenyl)-urea, has been reported and can serve as a reference.[2]
Experimental Protocols
The following protocols provide a general framework for the analysis of cis-Siduron and its metabolites. It is recommended to validate these methods in your laboratory for the specific matrix of interest.
Protocol 1: Analysis of cis-Siduron and Metabolites in Soil
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, followed by LC-MS/MS analysis.
Materials:
-
Homogenized soil sample
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, GCB)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts.
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbent.
-
Vortex the d-SPE tube for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample by LC-MS/MS.
Protocol 2: Analysis of cis-Siduron and Metabolites in Water
This protocol involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by LC-MS/MS analysis.
Materials:
-
Water sample
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Filter 100 mL of the water sample through a 0.45 µm filter.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC grade water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analyze the sample by LC-MS/MS.
Protocol 3: Analysis of cis-Siduron and Metabolites in Urine
This protocol utilizes solid-phase extraction for cleanup of urine samples before LC-MS/MS analysis.[3][4]
Materials:
-
Urine sample
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution
-
Formic acid solution
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Centrifuge the urine sample to pellet any precipitates.
-
Dilute the supernatant 1:1 with a suitable buffer (e.g., ammonium acetate).
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the dilution buffer.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a methanolic solution containing a small percentage of ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Analyze the sample by LC-MS/MS.
Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using analytical standards of cis-Siduron and its available metabolites. The concentration of the analytes in the samples can be determined by comparing their peak areas to the calibration curve.
Table 3: Representative Quantitative Performance Data (Example)
| Analyte | Matrix | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Recovery (%) |
| cis-Siduron | Soil | 0.1 | 0.5 | 85-105 |
| N-demethyl-cis-Siduron | Soil | 0.2 | 0.8 | 80-100 |
| cis-Siduron | Water | 0.05 | 0.2 | 90-110 |
| N-demethyl-cis-Siduron | Water | 0.1 | 0.4 | 88-108 |
| cis-Siduron | Urine | 0.5 | 2.0 | 82-102 |
| N-demethyl-cis-Siduron | Urine | 0.8 | 3.0 | 78-98 |
Note: This data is for illustrative purposes only. Each laboratory must determine its own performance characteristics.
Conclusion
The methods described in this document provide a comprehensive approach for the analysis of cis-Siduron and its metabolites in various environmental and biological matrices. The combination of efficient sample preparation techniques with the high sensitivity and selectivity of LC-MS/MS and GC-MS allows for reliable quantification of these compounds at trace levels. Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Notes and Protocols: cis-Siduron Wettable Powder for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, quality control, and biological evaluation of a cis-Siduron wettable powder (WP) for research purposes. cis-Siduron is a selective pre-emergence herbicide belonging to the phenylurea class.[1] Unlike many other phenylurea herbicides that primarily inhibit photosynthesis, cis-Siduron's phytotoxic effects are mainly associated with the inhibition of root growth.[2] This makes it a valuable tool for studying root development and physiology.
Formulation of cis-Siduron Wettable Powder (50% WP)
A wettable powder formulation is a dry, finely ground preparation containing the active ingredient, an inert carrier, and surfactant agents.[3] This formulation allows for the dispersion of water-insoluble compounds, like cis-Siduron, in water for application.
Materials and Equipment
-
cis-Siduron (active ingredient, technical grade, >98% purity)
-
Kaolin (inert carrier)
-
Sodium lignosulfonate (dispersing agent)
-
Sodium lauryl sulfate (wetting agent)
-
Mortar and pestle or ball mill
-
Analytical balance
-
Sieve (100-mesh)
Exemplary Formulation Composition
The following table outlines a typical composition for a 50% cis-Siduron wettable powder.
| Component | Function | Percentage (w/w) |
| cis-Siduron | Active Ingredient | 50.0% |
| Kaolin | Inert Carrier | 43.0% |
| Sodium Lignosulfonate | Dispersing Agent | 5.0% |
| Sodium Lauryl Sulfate | Wetting Agent | 2.0% |
| Total | 100.0% |
Laboratory-Scale Preparation Protocol
-
Pre-milling: Gently grind the technical-grade cis-Siduron into a fine powder using a mortar and pestle.
-
Blending: Accurately weigh each component according to the formulation table. Combine the cis-Siduron powder, kaolin, sodium lignosulfonate, and sodium lauryl sulfate in a suitable container.
-
Milling: Transfer the mixture to a ball mill or use a mortar and pestle to thoroughly mill the components until a homogenous, fine powder is achieved. This ensures uniform distribution of the active ingredient.
-
Sieving: Pass the milled powder through a 100-mesh sieve to remove any aggregates and ensure a consistent particle size.
-
Packaging and Storage: Store the final wettable powder in an airtight, light-proof container in a cool, dry place.
Experimental Workflow for Wettable Powder Formulation
Caption: Workflow for the laboratory-scale preparation of cis-Siduron wettable powder.
Quality Control of the Wettable Powder Formulation
To ensure the quality and performance of the prepared wettable powder, the following tests should be conducted.
Wettability Test
This test determines the time it takes for the powder to become completely wet when added to water.
-
Protocol:
-
Add 100 mL of distilled water to a 250 mL beaker.
-
Drop 1 gram of the cis-Siduron WP onto the surface of the water from a height of 10 cm.
-
Start a stopwatch and record the time it takes for the powder to be completely wetted. A good quality wettable powder should wet within 1-2 minutes.
-
Suspensibility Test
This test measures the ability of the wettable powder to remain in suspension in water.
-
Protocol:
-
Prepare a 1% (w/v) suspension of the cis-Siduron WP in a 100 mL graduated cylinder with distilled water.
-
Invert the cylinder 30 times to ensure thorough mixing.
-
Let the suspension stand for 30 minutes.
-
Carefully siphon off the top 90 mL of the suspension.
-
Dry the remaining 10 mL and weigh the residue.
-
Calculate the suspensibility using the following formula: Suspensibility (%) = [(Initial weight of sample - Weight of residue) / Initial weight of sample] x 100
-
Quantitative Data for Quality Control
| Parameter | Acceptance Criteria |
| Wettability | < 2 minutes |
| Suspensibility | > 60% |
Biological Activity Assays
The following protocols are designed to evaluate the biological activity of the cis-Siduron wettable powder on seed germination and root growth. Arabidopsis thaliana is a suitable model organism for these assays.
Seed Germination Assay
-
Protocol:
-
Prepare a stock suspension of the cis-Siduron WP in sterile water. Create a dilution series to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Place a sterile filter paper in a Petri dish and moisten it with 5 mL of the respective cis-Siduron suspension or a water control.
-
Place 20-30 surface-sterilized Arabidopsis thaliana seeds on the filter paper.
-
Seal the Petri dishes with parafilm and incubate in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.
-
After 72 hours, count the number of germinated seeds (radicle emergence).
-
Calculate the germination percentage for each concentration.
-
Root Elongation Assay
-
Protocol:
-
Prepare agar plates (0.8% agar with 0.5x Murashige and Skoog medium) containing the desired concentrations of cis-Siduron. To do this, add the cis-Siduron WP suspension to the molten agar before pouring the plates.
-
Surface-sterilize and stratify Arabidopsis thaliana seeds in the dark at 4°C for 2 days.
-
Place the seeds in a line on the surface of the agar plates.
-
Orient the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle to allow for gravitropic root growth.
-
After 5-7 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition relative to the control for each concentration.
-
Illustrative Quantitative Data for Biological Activity
Due to the limited availability of published IC50/EC50 values specifically for cis-Siduron, the following table provides a hypothetical, yet expected, dose-response relationship for its effect on Arabidopsis thaliana root growth. Researchers should determine these values empirically for their specific experimental conditions.
| cis-Siduron Concentration (µM) | Root Growth Inhibition (%) |
| 0 (Control) | 0 |
| 1 | 15 |
| 5 | 45 |
| 10 | 70 |
| 25 | 95 |
| 50 | 100 |
| IC50 (Hypothetical) | ~6 µM |
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular mechanism of Siduron-induced root growth inhibition is not fully elucidated, it is known to differ from the photosystem II inhibition typical of many other phenylurea herbicides.[2] Root growth is intricately regulated by plant hormones, particularly auxin and cytokinin. A plausible hypothesis is that cis-Siduron interferes with auxin transport or signaling, leading to a disruption of the auxin gradients necessary for root meristem maintenance and cell elongation.
Hypothesized Signaling Pathway for cis-Siduron-Induced Root Growth Inhibition
Caption: A hypothesized signaling pathway for cis-Siduron's effect on root growth.
Analytical Method for Quantification of cis-Siduron
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of cis-Siduron in the wettable powder formulation.
Sample Preparation
-
Accurately weigh approximately 10 mg of the cis-Siduron WP into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the cis-Siduron.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Quantification
A calibration curve should be prepared using analytical standards of cis-Siduron. The concentration of cis-Siduron in the wettable powder sample can then be determined by comparing the peak area of the sample to the calibration curve.
Disclaimer: These protocols and application notes are intended for research purposes only. All laboratory work should be conducted in accordance with standard safety practices. Researchers should optimize these protocols for their specific experimental conditions and materials.
References
Application of cis-Siduron for Pre-emergent Weed Control in Bentgrass: Application Notes and Protocols
Introduction
Siduron, a substituted urea herbicide, is utilized for the pre-emergent control of annual grass weeds, most notably crabgrass (Digitaria spp.), in cool-season turfgrasses such as bentgrass (Agrostis spp.). Its selectivity allows for application on newly seeded and established bentgrass with a reduced risk of phytotoxicity compared to other pre-emergent herbicides. The active ingredient, 1-(2-methylcyclohexyl)-3-phenylurea, is absorbed by the roots of germinating weeds, where it inhibits root growth, leading to seedling death. Unlike many other urea-based herbicides, Siduron is not a potent inhibitor of photosynthesis. This document provides detailed application notes and experimental protocols for researchers and turfgrass management professionals on the use of cis-Siduron for pre-emergent weed control in bentgrass.
Data Presentation
Table 1: Recommended Application Rates of cis-Siduron for Pre-emergent Weed Control in Bentgrass
| Turfgrass Condition | Target Weed | Application Rate (Active Ingredient) | Application Rate (50WP Product) | Notes |
| Newly Seeded Bentgrass | Crabgrass (Digitaria spp.) | 2-6 kg a.i./ha | 4-12 lb/acre | Apply at the time of seeding.[1] |
| Established Bentgrass | Crabgrass (Digitaria spp.) | 8-12 kg a.i./ha | 16-24 lb/acre | For established turf.[1] |
| Established Bentgrass | Bermudagrass (Cynodon dactylon) suppression | 0.5 - 1 lb product/1 ,000 sq. ft. | 0.5 - 1 lb/1,000 sq. ft. | Applied as a band treatment along the perimeter of greens to suppress stolon growth.[2] |
| Established Bentgrass | Season-long Crabgrass Control | 6 lbs product/acre (repeated applications) | 6 lbs/acre | Applied at 14-day intervals.[2] |
Table 2: Tolerance of Bentgrass Cultivars and Efficacy of cis-Siduron
| Bentgrass Cultivar | Tolerance to cis-Siduron | Weeds Controlled | Weeds Not Controlled | Reference |
| Penncross, Seaside, Highland, Astoria, Nimisilia, Cohansey (C-7), Congressional (C-19), Penneagle, SR-1019, Dominant, Pennlinks | Generally tolerant, but a tolerance test on a small area is recommended for other cultivars.[2] | Crabgrass (Smooth and Large), Foxtail (Yellow, Green, and Giant), Downy Brome, Barnyardgrass.[2] | Annual Bluegrass (Poa annua), Fall Panicum, Goosegrass, Dallisgrass, Clovers, Dandelion, Plantains, Chickweed, and other broadleaf weeds.[2] | [2] |
| Providence, L93, Putter | Siduron at 6.72 kg/ha reduced the establishment of these cultivars in one study.[1] | [1] | ||
| Seaside | Tolerant up to 12 lbs active ingredient per acre, but injured at higher rates.[3] | [3] |
Experimental Protocols
Protocol 1: Evaluation of Pre-emergent Efficacy of cis-Siduron on Bentgrass
Objective: To determine the efficacy of various rates of cis-Siduron for the pre-emergent control of crabgrass in established bentgrass.
Materials:
-
Established bentgrass turf area with a known history of crabgrass infestation.
-
cis-Siduron formulated as a 50% wettable powder (50WP).
-
Calibrated spray equipment (e.g., CO2-pressurized backpack sprayer).
-
Plot marking supplies (stakes, flags, measuring tape).
-
Data collection tools (quadrats for weed counts, visual rating scales).
Experimental Design:
-
Plot Layout: Establish experimental plots on a uniform area of established bentgrass. A randomized complete block design with four replications is recommended. Plot size should be adequate for representative data collection (e.g., 1.5 m x 1.5 m).
-
Treatments:
-
Untreated Control.
-
cis-Siduron at low, medium, and high label rates (e.g., 6, 9, and 12 lbs of 50WP product per acre).
-
Include a positive control with a standard pre-emergent herbicide for comparison if desired.
-
-
Application:
-
Apply treatments in early spring before soil temperatures consistently reach 55°F at a 4-inch depth, which corresponds to the optimal germination period for crabgrass.
-
Calibrate the sprayer to deliver a consistent volume of water (e.g., 2 gallons per 1,000 sq. ft.).
-
Apply the treatments uniformly to the designated plots.
-
Irrigate the treated areas with at least 0.5 inches of water within 24 hours of application to move the herbicide into the soil.
-
-
Data Collection:
-
Weed Control: At 4, 8, and 12 weeks after treatment, conduct weed counts within a specified quadrat size (e.g., 0.25 m²) in each plot. Express data as the number of crabgrass plants per unit area or as a percentage of control relative to the untreated plots.
-
Turfgrass Phytotoxicity: Visually assess turfgrass injury at 1, 2, 4, and 8 weeks after treatment using a scale of 0 to 10, where 0 represents no injury and 10 represents complete turf death. A rating of < 2 is generally considered acceptable.
-
Turfgrass Quality: Visually rate the overall turfgrass quality at each evaluation date on a scale of 1 to 9, where 1 is dead turf, 6 is the minimum acceptable quality, and 9 is excellent turf.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.
Protocol 2: Assessment of Bentgrass Seedling Tolerance to cis-Siduron
Objective: To evaluate the tolerance of newly seeded bentgrass cultivars to cis-Siduron.
Materials:
-
Prepared seedbed suitable for bentgrass establishment.
-
Seeds of different bentgrass cultivars (e.g., 'Penncross', 'L-93', 'Providence').
-
cis-Siduron (50WP).
-
Calibrated application equipment.
-
Data collection tools.
Experimental Design:
-
Plot Layout: Use a split-plot design with bentgrass cultivars as the main plots and herbicide treatments as the sub-plots, replicated four times.
-
Treatments:
-
Main Plots: Different bentgrass cultivars.
-
Sub-Plots:
-
Untreated Control.
-
cis-Siduron applied at seeding at a recommended rate (e.g., 6.72 kg a.i./ha).
-
-
-
Procedure:
-
Prepare a uniform seedbed.
-
Seed the main plots with the respective bentgrass cultivars at the recommended seeding rate.
-
Immediately after seeding, apply the herbicide treatments to the sub-plots.
-
Provide appropriate irrigation and fertility for bentgrass establishment.
-
-
Data Collection:
-
Seedling Emergence: At 7, 14, and 21 days after seeding, count the number of seedlings in a defined area within each sub-plot.
-
Percent Cover: Visually estimate the percentage of turfgrass cover in each sub-plot at 4, 6, and 8 weeks after seeding.
-
Phytotoxicity: Visually assess any stunting, discoloration, or other injury symptoms at each evaluation date.
-
-
Statistical Analysis: Analyze the data using ANOVA for a split-plot design to determine the effects of cultivar, herbicide treatment, and their interaction.
Visualizations
References
Application Note & Protocol: High-Recovery Extraction of cis-Siduron from Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the extraction and quantification of cis-Siduron, a selective pre-emergence herbicide, from environmental water samples. The methodology is centered around Solid-Phase Extraction (SPE) with a reversed-phase sorbent, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This approach offers high recovery rates and low limits of detection, making it suitable for environmental monitoring and research applications.
Introduction
Siduron is a substituted phenylurea herbicide used for the control of grass weeds. It exists as cis and trans isomers, with the commercial formulations typically being a mixture of both.[1][2] Due to its moderate aqueous solubility of 18 mg/L at 25°C and potential for leaching into groundwater, monitoring its presence in environmental water sources is of significant importance.[1][3] This protocol details a robust and reliable method for the selective extraction and sensitive quantification of the cis-isomer of Siduron from various water matrices. The method is based on established principles for the analysis of phenylurea herbicides, adapted for the specific properties of cis-Siduron.
Data Presentation
The following tables summarize the key properties of cis-Siduron and the expected performance of the described analytical method, based on data for similar phenylurea herbicides.
Table 1: Physicochemical Properties of cis-Siduron
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O | [4] |
| Molecular Weight | 232.32 g/mol | [4] |
| Water Solubility | 18 mg/L (at 25°C) | [3] |
| Organic Solvents | Soluble in ethanol, dimethylacetamide, dimethylformamide, methylene chloride | [3] |
Table 2: Analytical Method Performance (Expected)
| Parameter | Expected Value | Reference (for similar compounds) |
| Extraction Technique | Solid-Phase Extraction (SPE) | [4][5] |
| Analytical Technique | HPLC-MS/MS | [6] |
| Recovery Rate | 85 - 105% | [4] |
| Limit of Detection (LOD) | 0.005 - 0.01 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.015 - 0.03 µg/L | N/A |
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Upon collection, filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.[6]
-
If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify to pH 3 with sulfuric acid and store at 4°C for up to 14 days.
Solid-Phase Extraction (SPE)
This protocol utilizes a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB) for the extraction of cis-Siduron.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the pre-filtered water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained cis-Siduron from the cartridge with 5-10 mL of a suitable organic solvent. Based on its solubility, methanol or acetonitrile are appropriate choices.[3]
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
HPLC-MS/MS Analysis
-
Chromatographic Conditions (Typical for Phenylurea Herbicides):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of cis-Siduron. The specific precursor and product ions for cis-Siduron should be determined by direct infusion of a standard solution.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of cis-Siduron.
Caption: Logical steps from sample to quantification of cis-Siduron.
References
- 1. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for the Use of cis-Siduron in Plant Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to cis-Siduron
Siduron is a selective, pre-emergence herbicide belonging to the phenylurea class. Its chemical structure includes a substituted cyclohexyl ring, which gives rise to cis-trans isomerism. Commercial formulations of siduron are typically a mixture of these isomers.[1] The cis isomer, cis-Siduron, is a specific stereoisomer whose distinct biological activities in plant cell culture systems are of research interest.
Mechanism of Action
Like other phenylurea herbicides, Siduron's primary mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, it blocks the electron flow to plastoquinone. This inhibition leads to a buildup of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and ultimately, cell death. While it is a known herbicide, some phenylurea compounds have also exhibited cytokinin-like activity at low concentrations, suggesting a potential dual role for cis-Siduron in plant cell culture.
Applications in Plant Cell Culture
The use of cis-Siduron in plant cell culture can be multifaceted, ranging from herbicide research to studies on plant growth regulation.
-
Herbicide Selectivity and Resistance Studies: Plant cell cultures provide a controlled environment to study the phytotoxic effects of herbicides. cis-Siduron can be used to select for herbicide-resistant cell lines, which can then be regenerated into whole plants. This is a valuable tool in crop improvement programs.
-
Investigation of Cytokinin-like Activity: Several phenylurea derivatives, such as Diuron and Thidiazuron (TDZ), have been shown to possess cytokinin-like activity at low concentrations, promoting callus induction and cell proliferation. cis-Siduron can be investigated for similar properties, potentially revealing novel plant growth regulators.
-
Studies on Photosynthesis and Oxidative Stress: As a PSII inhibitor, cis-Siduron can be used as a tool to induce and study oxidative stress in plant cells. This is relevant for understanding the cellular mechanisms of stress response and tolerance.
-
Metabolism and Detoxification Studies: Plant cell cultures are excellent systems for studying the metabolic fate of xenobiotics. The metabolism and detoxification pathways of cis-Siduron can be elucidated using cell suspension cultures.
Experimental Protocols
The following protocols provide a framework for initiating studies with cis-Siduron in plant cell culture. These are generalized protocols and may require optimization for specific plant species and cell lines.
Preparation of cis-Siduron Stock Solution
Materials:
-
cis-Siduron (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile, purified water
-
Sterile filter (0.22 µm)
Procedure:
-
Due to the moderate aqueous solubility of Siduron, a stock solution is best prepared in an organic solvent.[1] Weigh a precise amount of cis-Siduron (e.g., 10 mg) in a sterile container.
-
Dissolve the cis-Siduron in a small volume of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
For use in culture media, further dilute the DMSO stock solution with sterile, purified water to create a working stock solution. Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell growth (typically ≤ 0.1%).
-
Sterilize the final working stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution at -20°C in the dark.
Protocol for Dose-Response Study on Callus Culture
Objective: To determine the effect of different concentrations of cis-Siduron on the growth of plant callus.
Materials:
-
Established friable callus culture (e.g., from Nicotiana tabacum or Arabidopsis thaliana)
-
Murashige and Skoog (MS) medium or other suitable basal medium
-
Plant growth regulators (e.g., 2,4-D, kinetin) as required for the specific cell line
-
cis-Siduron working stock solution
-
Sterile petri dishes
-
Sterile forceps and scalpel
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare sterile MS medium supplemented with the appropriate plant growth regulators for callus maintenance.
-
Autoclave the medium and cool it to approximately 50°C.
-
Add the required volumes of the sterile cis-Siduron working stock solution to the molten medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Under aseptic conditions, transfer pre-weighed, uniform pieces of healthy, friable callus (e.g., 200-300 mg) onto the prepared media. Use 3-5 replicates per concentration.
-
Seal the petri dishes and incubate them in a growth chamber under appropriate conditions (e.g., 25°C, 16h photoperiod or continuous darkness).
-
After a defined culture period (e.g., 3-4 weeks), record the morphology of the callus (color, texture, necrosis).
-
Measure the final fresh weight of each callus piece.[2][3][4][5]
-
To determine the dry weight, dry the callus pieces in an oven at 60-70°C until a constant weight is achieved.[4][5]
-
Calculate the growth inhibition or promotion relative to the control (0 µM cis-Siduron).
Protocol for Cytotoxicity Assay in Suspension Culture
Objective: To assess the cytotoxic effects of cis-Siduron on a plant cell suspension culture.
Materials:
-
Established plant cell suspension culture (e.g., Tobacco BY-2)[6][7][8][9]
-
Liquid culture medium (e.g., modified Linsmaier and Skoog medium for BY-2)[6][8]
-
cis-Siduron working stock solution
-
Sterile flasks or multi-well plates
-
Orbital shaker
-
Cell viability stain (e.g., Evans blue or fluorescein diacetate)[10]
-
Microscope with a hemocytometer
Procedure:
-
Subculture the cell suspension a few days before the experiment to ensure the cells are in the exponential growth phase.
-
Prepare sterile liquid medium in flasks or multi-well plates.
-
Add the cis-Siduron working stock solution to achieve the desired final concentrations.
-
Inoculate the medium with a defined volume of the cell suspension culture.
-
Incubate the cultures on an orbital shaker (e.g., 130 rpm) in the dark at the appropriate temperature (e.g., 27°C for BY-2).[6][8]
-
After a specific exposure time (e.g., 24, 48, 72 hours), take samples from each treatment.
-
Determine cell viability using a suitable staining method. For example, with Evans blue, dead cells will be stained blue while living cells will exclude the dye.[10]
-
Count the number of viable and non-viable cells using a microscope and a hemocytometer.
-
Calculate the percentage of cell viability for each concentration and time point.
Data Presentation
Quantitative data from the dose-response studies should be summarized in tables to facilitate comparison.
Table 1: Hypothetical Effect of cis-Siduron on Callus Growth of Nicotiana tabacum after 4 Weeks of Culture.
| cis-Siduron Concentration (µM) | Mean Fresh Weight (mg) ± SD | Mean Dry Weight (mg) ± SD | Growth Inhibition (%) | Morphological Observations |
| 0 (Control) | 1500 ± 120 | 75 ± 8 | 0 | Friable, light yellow callus |
| 0.01 | 1650 ± 135 | 82 ± 9 | -10 (Promotion) | Healthy, slightly increased proliferation |
| 0.1 | 1550 ± 110 | 78 ± 7 | -3.3 (Promotion) | Similar to control |
| 1 | 1200 ± 95 | 60 ± 6 | 20 | Slight browning |
| 10 | 600 ± 50 | 30 ± 4 | 60 | Significant browning and necrosis |
| 100 | 250 ± 30 | 13 ± 2 | 83.3 | Severe necrosis, no growth |
Table 2: Hypothetical Cytotoxicity of cis-Siduron on Tobacco BY-2 Suspension Cells after 48 hours.
| cis-Siduron Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Control) | 98 ± 2 |
| 1 | 95 ± 3 |
| 10 | 70 ± 5 |
| 50 | 45 ± 4 |
| 100 | 15 ± 3 |
| 200 | < 5 |
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Experimental workflow for evaluating the dual effects of cis-Siduron.
Caption: Signaling pathway of Photosystem II inhibition by cis-Siduron.
References
- 1. Siduron [sitem.herts.ac.uk]
- 2. Fresh and dry weight: Significance and symbolism [wisdomlib.org]
- 3. Fresh weight of callus: Significance and symbolism [wisdomlib.org]
- 4. quora.com [quora.com]
- 5. sciencebuddies.org [sciencebuddies.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. rpc00001: Nicotiana tabacum BY-2 cell suspension culture — BRC plant cell line documentation [plant.rtc.riken.jp]
- 9. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 10. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting cis-Siduron HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting advice in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak splitting during the analysis of compounds like cis-Siduron.
Frequently Asked Questions (FAQs)
Q1: What does peak splitting in my chromatogram indicate?
Peak splitting occurs when a single compound, like cis-Siduron, appears as two or more distinct peaks in a chromatogram.[1] This phenomenon suggests that a portion of the analyte is traveling through the column at a different rate, pointing to potential issues with your column, mobile phase, sample preparation, or hardware.[2][3] It is a clear indicator of a non-optimal separation process that requires troubleshooting to ensure accurate and reliable results.[1]
Q2: I'm observing peak splitting for all my analytes. What is the likely cause?
If all peaks in your chromatogram are splitting, the problem likely originates from a systemic issue that occurred before the analytical separation.[4] Common culprits include:
-
A Blocked or Contaminated Inlet Frit: Particulates from the sample or mobile phase can clog the frit at the column's inlet, disrupting the flow path and causing the sample to be unevenly introduced onto the column.[1][4]
-
Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte, leading to multiple retention times for the same compound.[1][3][4] This can happen if the column bed settles or is packed improperly.[3]
-
Large Dead Volume: Significant dead volume in the system, often from improper connections between the injector and the column, can cause peak distortion.[2][5] Ensure all fittings are tight and appropriate for the system to minimize this effect.[2]
Q3: Only the peak for cis-Siduron is splitting. What should I investigate first?
When only a single peak splits, the issue is more likely related to the specific chemistry of the analyte or its interaction with the mobile phase and sample solvent.[1][3] Key areas to investigate are:
-
Sample Solvent Mismatch: This is a very common cause.[6] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to distorted or split peaks, especially for early-eluting compounds.[6][7][8] The sample doesn't adsorb onto the column head in a tight band, causing it to spread out.[8]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak splitting.[2][4]
-
Mobile Phase pH near Analyte pKa: If the pH of the mobile phase is too close to the pKa of cis-Siduron, the compound may exist in both its ionized and unionized forms.[9] These two forms can have different retention times, resulting in a split or shouldered peak.[10]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Column-Related Issues
If you suspect a column problem is causing peak splitting, follow this systematic approach.
Is it the Column? Initial Diagnosis
-
Observe All Peaks: Check if all peaks in the chromatogram are splitting. If so, the column is a primary suspect.[1][4]
-
Inject a Standard: Use a simple, reliable standard compound (like naphthalene for a C18 column) to test the column's performance.[6] If this standard also shows a split peak, it strongly suggests a physical problem with the column.[6]
| Symptom | Potential Cause | Recommended Action |
| All peaks are split | Column inlet frit is partially blocked | Reverse and flush the column. If the problem persists, replace the frit or the column.[1] |
| All peaks are split | Void or channel in the column packing | Replace the column. Avoid sudden pressure shocks to prevent future voids.[1][3] |
| All peaks are split or fronting | Column is contaminated/dirty | Flush the column with a strong solvent (e.g., methanol, then isopropanol).[11][12] |
Experimental Protocol: Column Flushing and Regeneration This protocol is intended to remove strongly retained contaminants from a reversed-phase column (e.g., C18).
Objective: To clean the column and restore its performance. Materials: HPLC-grade water, isopropanol, methanol, and hexane (optional).
Methodology:
-
Disconnect the column from the detector to prevent contamination.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Methanol.[12]
-
Optional: For highly nonpolar contaminants, flush with 20 column volumes of hexane, followed by 20 column volumes of isopropanol to ensure miscibility before returning to the mobile phase.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Guide 2: Addressing Mobile Phase and Sample Solvent Mismatches
An incompatibility between your sample solvent and the mobile phase is a frequent cause of peak distortion.[13]
Identifying a Solvent Mismatch
-
Early Eluting Peaks Affected: In gradient chromatography, a solvent mismatch typically affects the earliest eluting peaks most severely.[8][9]
-
Injection Volume Sensitivity: The peak splitting may worsen with larger injection volumes.
| Parameter | Problem Condition (Reversed-Phase) | Solution |
| Sample Solvent Strength | The sample is dissolved in a solvent with a higher percentage of organic solvent than the initial mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starts at 10% Acetonitrile).[5][7] | Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[8][9] |
| Sample Solubility | The sample is not fully soluble in the mobile phase or the injection solvent. | Ensure the sample is fully dissolved. If necessary, adjust the solvent composition while keeping its strength weaker than the mobile phase.[9] |
| Mobile Phase pH | The mobile phase pH is within 1-2 units of the analyte's pKa.[9] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[9] |
Experimental Protocol: Sample Solvent Study
Objective: To determine the optimal sample solvent to achieve good peak shape. Materials: cis-Siduron standard, mobile phase components, and a selection of potential sample solvents (e.g., mobile phase, water, low-percentage organic solvent mixtures).
Methodology:
-
Prepare several stock solutions of cis-Siduron.
-
Dilute the stock solutions to the final working concentration using different solvents:
-
Solvent A: Your current (problematic) sample solvent.
-
Solvent B: The initial mobile phase composition.
-
Solvent C: A solvent weaker than the mobile phase (e.g., 100% water for a reversed-phase method).
-
Solvent D: A 50:50 mix of mobile phase A and water.
-
-
Inject equal volumes of each prepared sample onto the HPLC system under the standard method conditions.
-
Compare the resulting chromatograms, paying close attention to the peak shape (asymmetry, splitting).
-
Select the solvent that provides a sharp, symmetrical peak without splitting. Reducing the injection volume can also be a temporary solution if changing the solvent is not feasible.[8][9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting in your HPLC analysis.
Caption: A flowchart for diagnosing HPLC peak splitting issues.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. bio-works.com [bio-works.com]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mac-mod.com [mac-mod.com]
- 9. restek.com [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Reasons for HPLC Column Peak Fork and No Indication - Hawach [hawachhplccolumn.com]
- 13. Avoiding Mobile Phase Mismatch in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing cis-Siduron Extraction from Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of cis-Siduron from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting cis-Siduron from clay soils?
A1: Clay soils present unique challenges due to their composition. The high surface area and cation exchange capacity of clay minerals, along with the organic matter content, can lead to strong adsorption of cis-Siduron, making its extraction difficult.[1][2][3] This can result in low recovery rates and poor reproducibility.
Q2: Which extraction techniques are most effective for cis-Siduron in clay soils?
A2: Modern extraction techniques such as Accelerated Solvent Extraction (ASE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ultrasound-Assisted Extraction (UAE) have shown to be more efficient than traditional methods like Soxhlet extraction for pesticides in soil.[1][4][5][6] These methods use elevated temperature and pressure (ASE), a salting-out effect (QuEChERS), or high-frequency sound waves (UAE) to improve the disruption of soil-analyte interactions.
Q3: How does the choice of extraction solvent affect cis-Siduron recovery?
A3: The polarity of the extraction solvent is crucial. For phenylurea herbicides like Siduron, polar solvents or mixtures of polar and non-polar solvents are generally effective. Methanol, acetonitrile, and dichloromethane-acetone mixtures have been successfully used for similar herbicides.[7][8] The optimal solvent will depend on the specific characteristics of the soil, particularly its organic matter and water content.
Q4: What is the role of soil pre-treatment in improving extraction efficiency?
A4: Proper soil pre-treatment is critical. This includes air-drying the soil, grinding it to a uniform particle size, and ensuring thorough homogenization. For some methods like QuEChERS, hydrating the dry soil sample before extraction is a necessary step to facilitate solvent partitioning.[3][9]
Q5: How can I minimize matrix effects in the final analysis of the extract?
A5: Clay soil extracts are often complex and can cause matrix effects in chromatographic analysis, particularly with LC-MS/MS.[2][10] These effects can lead to signal suppression or enhancement. To mitigate this, a clean-up step after extraction using dispersive solid-phase extraction (d-SPE) is often employed, as in the QuEChERS method.[9] Using matrix-matched calibration standards for quantification is also essential to compensate for any remaining matrix effects.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of cis-Siduron | - Strong adsorption to clay and organic matter. - Inefficient disruption of soil-analyte interactions. - Inappropriate extraction solvent. - Insufficient extraction time or temperature. | - Increase the extraction temperature and pressure (if using ASE). - Optimize the solvent system; consider adding a small percentage of water or a modifier like formic acid.[8] - Increase the extraction time or the number of extraction cycles. - For UAE, optimize sonication time and power.[6] |
| Poor Reproducibility | - Non-homogeneous soil sample. - Inconsistent sample preparation (e.g., variable moisture content). - Inconsistent extraction parameters. | - Thoroughly homogenize the soil sample before taking a subsample. - Standardize the soil drying and grinding procedure. - Ensure consistent hydration of the soil sample before extraction if the protocol requires it. - Precisely control all extraction parameters (time, temperature, pressure, solvent volume). |
| Co-extractive Interference | - Complex soil matrix with high organic matter content. | - Incorporate a clean-up step after extraction. For QuEChERS, this involves d-SPE with sorbents like PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.[9] - Optimize the clean-up step by testing different sorbent combinations and amounts. |
| Instrumental Analysis Issues (e.g., signal suppression/enhancement) | - Matrix effects from co-extracted compounds. | - Use matrix-matched calibration standards for quantification.[10] - Dilute the final extract to reduce the concentration of interfering compounds, if sensitivity allows. - Optimize the clean-up step to better remove interfering substances. |
Data Presentation
Table 1: Physicochemical Properties of Siduron
| Property | Value | Reference |
| CAS Number | 1982-49-6 | [11] |
| Molecular Formula | C14H20N2O | |
| Molecular Weight | 232.32 g/mol | |
| Water Solubility | 18 mg/L at 25 °C | |
| Melting Point | 133-138 °C |
Note: The extraction efficiency of herbicides is influenced by their chemical properties and the characteristics of the soil.
Table 2: Comparison of Extraction Methods for Phenylurea Herbicides in Soil (Illustrative Data for Diuron)
| Extraction Method | Soil Type | Solvent | Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Clay Loam | Methanol/Water (9:1) | 95 ± 5 | [8] |
| QuEChERS | Sandy Loam | Acetonitrile | 88 ± 7 | [9] |
| Ultrasonic-Assisted Extraction (UAE) | Various | Acetonitrile | 85 - 95 | [6][12] |
Disclaimer: This table presents typical recovery data for the closely related phenylurea herbicide, diuron, as specific comparative data for cis-Siduron in clay soils is limited in publicly available literature. These values should be used as a general guide, and method optimization for cis-Siduron is recommended.
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE)
-
Sample Preparation:
-
Air-dry the clay soil sample and sieve it through a 2 mm mesh.
-
Homogenize the sieved soil thoroughly.
-
Mix a 10 g subsample of the soil with a dispersing agent like diatomaceous earth.
-
-
Extraction:
-
Place the mixture into an ASE cell.
-
Set the following extraction parameters (starting conditions, optimization may be required):
-
Solvent: Methanol/Water (9:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
-
Post-Extraction:
-
Collect the extract and concentrate it using a rotary evaporator or nitrogen stream.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile/water).
-
Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., LC-MS/MS).
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Sample Preparation and Extraction:
-
Weigh 10 g of homogenized, air-dried clay soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate the soil.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.[9]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing MgSO₄, PSA (primary secondary amine), and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for cis-Siduron extraction from clay soil using ASE.
Caption: Workflow for cis-Siduron extraction from clay soil using QuEChERS.
Caption: Troubleshooting decision tree for low cis-Siduron recovery.
References
- 1. Portico [access.portico.org]
- 2. Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of accelerated solvent extraction (ASE) for analysis of pesticide residues in soil | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. questjournals.org [questjournals.org]
- 11. accustandard.com [accustandard.com]
- 12. researchgate.net [researchgate.net]
degradation issues of cis-Siduron in laboratory experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation issues with cis-Siduron in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cis-Siduron in laboratory settings?
A1: cis-Siduron, a phenylurea herbicide, primarily degrades through three main pathways: hydrolysis, photolysis, and microbial degradation.[1][2] The prevalence of each pathway depends on the specific experimental conditions, such as pH, temperature, light exposure, and the presence of microorganisms.
Q2: What are the expected degradation products of Siduron?
A2: The degradation of Siduron can yield several products. Two commonly identified degradation products are aniline and 2-methylcyclohexylamine.[3][4] Under certain conditions, microbial activity can lead to the formation of metabolites such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA), although these are more specific to chlorinated phenylureas like diuron.[5]
Q3: How does pH affect the stability of cis-Siduron in aqueous solutions?
A3: The stability of phenylurea herbicides like Siduron is pH-dependent. Generally, they are more stable in neutral to slightly acidic conditions (pH 4-7).[1][6] Under alkaline conditions (pH > 7), the rate of hydrolysis can increase significantly, leading to faster degradation.[6][7][8] For every one-unit increase in pH above 7, the rate of hydrolysis can increase by a factor of approximately 10.[6][7]
Q4: What is the influence of temperature on the degradation rate of cis-Siduron?
A4: Temperature plays a crucial role in the degradation kinetics of cis-Siduron. An increase in temperature generally accelerates the rate of chemical degradation, including hydrolysis.[9][10][11] For some herbicides, a 10°C rise in temperature can lead to a significant decrease in the half-life.[9] It is essential to control the temperature during experiments to ensure reproducible results.
Troubleshooting Guide
Issue 1: Inconsistent analytical results for cis-Siduron concentration over time.
-
Possible Cause 1: Inadequate control of experimental conditions.
-
Solution: Ensure that the pH, temperature, and light exposure of your samples are tightly controlled and consistent across all experiments. Use buffered solutions to maintain a stable pH. Store samples in a temperature-controlled environment and protect them from light, unless photolysis is the subject of the study.
-
-
Possible Cause 2: Issues with the analytical method (e.g., HPLC).
-
Solution: Verify the performance of your HPLC method. Check for consistent retention times and peak shapes for your cis-Siduron standard.[12] Ensure proper sample preparation and filtration to avoid matrix effects.[13] If you are analyzing a formulated product, be aware that inert ingredients might interfere with the analysis, leading to different peaks compared to a pure standard.[12]
-
-
Possible Cause 3: Adsorption of cis-Siduron to container surfaces.
-
Solution: Phenylurea herbicides can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene containers to minimize adsorption. It is also advisable to analyze the container rinsate to quantify any adsorbed compound.
-
Issue 2: Accelerated degradation of cis-Siduron in the stock solution.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: cis-Siduron has good solubility in solvents like ethanol, dimethylacetamide, and methylene chloride.[14] However, the choice of solvent can influence stability. Prepare stock solutions in a solvent known to be inert and store them at low temperatures (e.g., -20°C) in the dark.
-
-
Possible Cause 2: Contamination of the stock solution.
-
Solution: Ensure that all glassware and equipment used for preparing the stock solution are scrupulously clean. Filter-sterilize the stock solution if microbial contamination is a concern.
-
Issue 3: Unexpected degradation products are observed.
-
Possible Cause 1: Photodegradation.
-
Solution: If experiments are not conducted under controlled lighting, exposure to ambient light can induce photolytic degradation, leading to the formation of various photoproducts.[1] Work under red light or in the dark and use amber glassware to protect samples from light.
-
-
Possible Cause 2: Microbial contamination.
-
Solution: If the experimental medium is not sterile, microbial growth can lead to biotic degradation of cis-Siduron.[1] To study abiotic degradation, ensure all media and equipment are sterile, and consider adding a microbial inhibitor like sodium azide.
-
Data Presentation
Table 1: Factors Influencing the Degradation of Phenylurea Herbicides (Qualitative Summary)
| Parameter | Effect on Degradation Rate | Primary Degradation Pathway Affected | Notes |
| High pH (>7) | Increases | Hydrolysis | The rate of hydrolysis can increase tenfold for each pH unit increase.[6][7] |
| Low pH (<4) | Can Increase | Hydrolysis | Some phenylureas show increased hydrolysis under acidic conditions as well.[15] |
| High Temperature | Increases | Hydrolysis, Microbial Degradation | Higher temperatures accelerate chemical reactions and microbial metabolism.[9][10] |
| Light Exposure | Increases | Photolysis | UV and even visible light can induce photodegradation.[1][16] |
| Microbial Presence | Increases | Microbial Degradation | Soil microorganisms are known to degrade phenylurea herbicides.[1][5] |
Experimental Protocols
Protocol 1: General Stability Study of cis-Siduron in Aqueous Solution
-
Preparation of Solutions:
-
Prepare a stock solution of cis-Siduron in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).
-
Spike the buffered solutions with the cis-Siduron stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
-
Incubation:
-
Aliquot the spiked buffer solutions into amber glass vials to protect from light.
-
For studying the effect of temperature, place sets of vials in incubators set at different temperatures (e.g., 25°C, 40°C, and 50°C).
-
For photostability studies, expose a set of samples in quartz or borosilicate glass vials to a controlled light source (e.g., a xenon lamp simulating sunlight) while keeping a control set in the dark.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.
-
Immediately analyze the concentration of cis-Siduron using a validated analytical method, such as HPLC-UV.
-
The mobile phase for HPLC analysis of similar compounds often consists of a mixture of acetonitrile and water.[13][17] A C18 column is commonly used for separation.[17]
-
-
Data Analysis:
-
Plot the concentration of cis-Siduron as a function of time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Mandatory Visualization
Caption: Degradation pathways of cis-Siduron.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Siduron and its Degradation Products on Soil Microflora | Weed Science | Cambridge Core [cambridge.org]
- 4. Influence of Siduron and its Degradation Products on Soil Microflora | Weed Science | Cambridge Core [cambridge.org]
- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Effects of pH on Pesticides and Growth Regulators : Greenhouse & Floriculture : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijoear.com [ijoear.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator [mdpi.com]
- 14. Siduron | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. journals.ekb.eg [journals.ekb.eg]
- 16. Evaluating phenylurea herbicide photostability using computational chemistry | Poster Board #1175 - American Chemical Society [acs.digitellinc.com]
- 17. scielo.br [scielo.br]
Technical Support Center: Overcoming Matrix Interference in cis-Siduron Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cis-Siduron analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of cis-Siduron, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for cis-Siduron | Ion Suppression: Co-eluting matrix components are suppressing the ionization of cis-Siduron in the mass spectrometer source.[1][2] | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate cis-Siduron from interfering compounds.[3] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[4][5] 3. Enhance Sample Cleanup: Utilize a more effective d-SPE cleanup sorbent combination (e.g., PSA and C18) to remove interferences. 4. Optimize Ionization Source: If using ESI, consider switching to APCI, which can be less susceptible to ion suppression.[2][4] |
| Inconsistent Results/Poor Reproducibility | Variable Matrix Effects: The extent of ion suppression or enhancement is varying between samples.[6][7] Inconsistent Sample Preparation: Variability in the extraction and cleanup process. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. 2. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for cis-Siduron will co-elute and experience similar matrix effects, allowing for accurate correction. 3. Standardize Sample Preparation: Ensure consistent timing, solvent volumes, and mixing during the QuEChERS procedure.[8] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components are affecting the chromatography. Analyte Interaction with LC System: cis-Siduron may be interacting with metal components in the HPLC column or tubing.[9] | 1. Dilute the Sample Extract: This can alleviate overloading of the analytical column. 2. Improve Sample Cleanup: A more thorough cleanup will reduce the amount of matrix injected. 3. Use a Metal-Free or PEEK-Lined Column: This can prevent undesirable interactions between the analyte and the column hardware.[9] |
| High Background or False Positives | Matrix Interference: A component in the matrix has a similar mass-to-charge ratio and fragmentation pattern to cis-Siduron.[1] | 1. Confirm with Secondary MRM Transition: Ensure that the ion ratio between the primary and secondary MRM transitions is consistent with that of a pure standard.[10] 2. Improve Chromatographic Resolution: Separate the interfering peak from the cis-Siduron peak. 3. Enhance Sample Cleanup: Target the removal of the specific interfering compounds if they can be identified. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact cis-Siduron analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cis-Siduron, due to the presence of co-eluting compounds from the sample matrix.[7][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][6]
Q2: I'm observing significant ion suppression. What is the first step I should take?
A2: The first step is to assess your sample preparation and chromatography. A simple and effective initial step is to dilute your sample extract (e.g., 10-fold) and re-inject it. If the signal intensity of cis-Siduron increases or the signal-to-noise ratio improves, it is a strong indication of matrix-induced ion suppression.[4][5] Following this, optimizing the sample cleanup procedure is recommended.
Q3: How do I choose the right cleanup sorbent for my sample matrix?
A3: The choice of dispersive solid-phase extraction (d-SPE) sorbent depends on the nature of your sample matrix. For many soil and agricultural samples, a combination of:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences like lipids.
-
Magnesium Sulfate (MgSO4): Removes excess water.
For highly complex matrices, other sorbents like Graphitized Carbon Black (GCB) can be considered, but be aware that GCB can retain planar molecules like cis-Siduron, potentially reducing recovery.
Q4: What are the recommended MRM transitions for cis-Siduron?
A4: Based on available data, the following Multiple Reaction Monitoring (MRM) transitions can be used for the analysis of cis-Siduron. It is recommended to use the first transition for quantification and the second for confirmation.[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| cis-Siduron (Quantifier) | 233.2 | 94.0 | 40 |
| cis-Siduron (Qualifier) | 233.2 | 55.1 | 48 |
Note: Collision energies are instrument-dependent and should be optimized in your laboratory.
Q5: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A5: Both are excellent strategies to compensate for matrix effects.
-
Matrix-Matched Calibration: This is a cost-effective approach where you prepare your calibration standards in a blank matrix extract that is free of cis-Siduron. This is effective when the matrix composition across your samples is consistent.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for cis-Siduron will behave almost identically to the native analyte during extraction, chromatography, and ionization. It is the preferred method when dealing with highly variable sample matrices or when the highest accuracy is required.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Soil Samples
This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of cis-Siduron from soil.[12][13][14]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water (if the soil is dry) and vortex for 30 seconds. Let it hydrate for 30 minutes. c. Add 10 mL of acetonitrile (with 1% acetic acid). d. Add the appropriate amount of internal standard spiking solution. e. Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup (d-SPE): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes. d. Collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of cis-Siduron
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See table in FAQ section.
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Capillary Voltage: 3.0 kV
Visualizations
References
- 1. fr.restek.com [fr.restek.com]
- 2. providiongroup.com [providiongroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QuEChERS: Home [quechers.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
- 13. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 14. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of cis-Siduron in stock solutions
Welcome to the technical support center for cis-Siduron. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preparing and storing stable stock solutions of cis-Siduron.
Frequently Asked Questions (FAQs)
Q1: What is cis-Siduron and why is solution stability important?
A: Siduron is a selective, pre-emergence herbicide belonging to the phenylurea class.[1] It acts by inhibiting photosynthesis.[1] Commercial formulations are typically a mix of cis- and trans-isomers. For researchers studying the specific effects of the cis-isomer, maintaining its stability and concentration in stock solutions is critical for ensuring experimental reproducibility and accuracy. Degradation or precipitation can lead to inaccurate dosing and unreliable results.
Q2: What are the best solvents for preparing cis-Siduron stock solutions?
A: cis-Siduron has low aqueous solubility (18 mg/L at 25°C) but is significantly more soluble in several organic solvents.[2] Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are excellent choices for preparing high-concentration stock solutions.[2] Acetone and methylene chloride can also be used. The choice of solvent may depend on the specific requirements of your experimental system and the final concentration needed.
Q3: What is the recommended storage procedure for cis-Siduron stock solutions?
A: For optimal stability, stock solutions should be stored in tightly sealed, amber glass vials to prevent photodegradation and solvent evaporation. Store solutions at -20°C for long-term stability. For short-term use, storage at 4°C is acceptable. Phenylurea herbicides are known to have high chemical stability, but proper storage minimizes the risk of degradation over time.[1]
Q4: How can I check if my stock solution is still stable?
A: Visual inspection is the first step. Check for any signs of precipitation or cloudiness before each use. If the solution appears compromised, it should be discarded. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to verify the concentration and purity of the stock solution by comparing it to a freshly prepared standard.
Q5: My stock solution has precipitated after being stored in the freezer. What should I do?
A: Precipitation upon freezing can occur if the solution is near its saturation point. Before use, allow the vial to warm to room temperature completely. Then, gently vortex or sonicate the solution to ensure all the solute has redissolved. If the precipitate does not redissolve, it may indicate degradation or solvent evaporation, and the stock should be discarded.
Quantitative Data Summary
The following table summarizes the solubility of Siduron in various solvents, providing a basis for selecting an appropriate solvent for your desired stock concentration.
| Solvent | Solubility ( g/100 mL at 25°C) | Water Solubility (mg/L at 25°C) | Recommended Storage Temp. |
| Dimethylacetamide (DMA) | 36.7[2] | -20°C | |
| Dimethylformamide (DMF) | 26[2] | -20°C | |
| Dimethyl Sulfoxide (DMSO) | >10% (Soluble)[2] | -20°C | |
| Ethanol | 16[2] | -20°C | |
| Methylene Chloride | 11.8[2] | -20°C | |
| Water | N/A | 18[2] | 4°C (Short-term, low conc.) |
Experimental Protocol: Preparation of a 100 mM cis-Siduron Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stable, high-concentration stock solution of cis-Siduron.
Materials:
-
cis-Siduron powder (MW: 232.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
1.5 mL amber glass vials with screw caps
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of cis-Siduron needed:
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 232.32 g/mol * (1000 mg / 1 g) = 23.23 mg
-
-
Weighing: Carefully weigh out 23.23 mg of cis-Siduron powder and place it into a clean, labeled 1.5 mL amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial using a calibrated micropipette.
-
Dissolution:
-
Cap the vial tightly and vortex the mixture for 30-60 seconds.
-
If the solid is not fully dissolved, place the vial in a room temperature sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 30-37°C can also aid dissolution but avoid excessive heat.
-
-
Final Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage:
-
Parafilm the cap to ensure a tight seal and prevent moisture absorption by the DMSO.
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the vial upright in a freezer at -20°C.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for common issues.
Caption: Workflow for preparing a cis-Siduron stock solution.
Caption: Troubleshooting decision tree for cis-Siduron stock solutions.
References
Technical Support Center: Chromatographic Resolution of Siduron Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cis- and trans-Siduron in chromatography.
Troubleshooting Guide: Resolving Co-elution of cis- and trans-Siduron
Co-elution, the failure to separate two or more compounds in a chromatographic system, is a common challenge, particularly with structurally similar isomers like cis- and trans-Siduron. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Poor or no separation of cis- and trans-Siduron peaks.
This is often observed as a single, broad, or shouldered peak in the chromatogram.
Initial Assessment:
Before modifying the method, it's crucial to confirm that the issue is indeed co-elution.
-
Peak Shape Analysis: Look for signs of asymmetry, such as a shoulder on the peak, which can indicate the presence of more than one compound.[1][2]
-
Detector-Based Peak Purity Analysis:
-
Diode Array Detector (DAD/PDA): If using a DAD, perform a peak purity analysis. The UV-Vis spectra taken across the peak should be identical for a pure compound.[1][2]
-
Mass Spectrometry (MS): With an MS detector, examine the mass spectra across the peak. A change in the spectral profile suggests co-elution.[1]
-
Troubleshooting Workflow:
References
Technical Support Center: Minimizing cis-Siduron Adsorption to Lab Equipment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-Siduron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the adsorption of cis-Siduron to laboratory equipment, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cis-Siduron and why is its adsorption to lab equipment a concern?
A1: cis-Siduron is a selective, pre-emergence herbicide belonging to the substituted urea class of compounds.[1] It is moderately soluble in water and can persist in soil and water systems.[1] Adsorption of cis-Siduron to laboratory surfaces, such as glass and plastic, can lead to inaccurate concentration measurements, loss of valuable analyte, and cross-contamination between samples. This is a significant concern in trace analysis, residue monitoring, and formulation development where precise quantification is critical.
Q2: Which laboratory materials are most prone to cis-Siduron adsorption?
Q3: How can I choose the right solvents for working with cis-Siduron to minimize adsorption?
A3: The choice of solvent is crucial in minimizing cis-Siduron adsorption. Using a solvent in which cis-Siduron is highly soluble will reduce its tendency to adsorb to surfaces. While specific solubility data in a wide range of organic solvents is limited, methanol is commonly used for preparing stock solutions of herbicides for analysis.[2] For cleaning purposes, a sequence of solvents with varying polarities is recommended to remove a broad range of contaminants.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of cis-Siduron during sample preparation.
This issue is often indicative of analyte loss due to adsorption to labware.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Protocol |
| Adsorption to Plasticware (e.g., pipette tips, centrifuge tubes) | Switch to alternative materials or pre-treat plasticware. | Material Selection: Whenever possible, use glassware or high-quality PTFE (polytetrafluoroethylene) labware, which are generally less prone to adsorption of organic compounds. Pre-rinsing Plasticware: Before use, rinse polypropylene or other plastic tubes and pipette tips with a solvent in which cis-Siduron is soluble (e.g., methanol or acetonitrile). Discard the rinse solvent. This can help to saturate active binding sites. |
| Adsorption to Glassware | Thoroughly clean and deactivate the glass surface. | Rigorous Cleaning: Implement a multi-step cleaning protocol. See the detailed "General Labware Cleaning Protocol" below. Silanization: For highly sensitive analyses, consider silanizing glassware to create a hydrophobic surface and minimize interaction with active silanol groups. A vapor-phase silanization is often more effective and provides a more uniform coating. See the "Vapor-Phase Silanization Protocol" below. |
| Inappropriate Solvent Choice | Optimize the solvent system for sample extraction and handling. | Solvent Selection: Use solvents that ensure high solubility of cis-Siduron. For aqueous samples, acidification to a lower pH may in some cases reduce the adsorption of certain herbicides to glass surfaces, although the specific effect on cis-Siduron needs empirical verification. |
Issue 2: Carryover and cross-contamination between samples.
Residual cis-Siduron from one sample can desorb and contaminate subsequent samples, leading to false-positive results.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Protocol |
| Insufficient Cleaning of Labware | Implement a stringent, validated cleaning procedure. | Multi-Step Solvent Rinsing: After initial cleaning with detergent and water, perform sequential rinses with solvents of different polarities. A common sequence is methanol, followed by acetone, and then a final rinse with a non-polar solvent like hexane.[2] Ensure the labware is completely dry before use. |
| Re-use of Disposable Items | Avoid re-using disposable plasticware for trace analysis. | Single-Use Policy: For critical applications, strictly adhere to a single-use policy for items like pipette tips, microcentrifuge tubes, and sample vials to eliminate the risk of carryover. |
Experimental Protocols
General Labware Cleaning Protocol for Trace Herbicide Analysis
This protocol is designed to remove organic residues, including cis-Siduron, from laboratory glassware.
-
Initial Rinse: Immediately after use, rinse glassware with the working solvent to remove the bulk of the residue.
-
Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent and warm water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse at least three times with deionized water.
-
Solvent Rinse Sequence: In a fume hood, perform sequential rinses with the following solvents, ensuring all surfaces are wetted:
-
Methanol
-
Acetone
-
Hexane (or another suitable non-polar solvent)
-
-
Drying: Allow the glassware to air dry completely in a clean environment or dry in an oven at an appropriate temperature.
-
Storage: Store cleaned glassware in a clean, dust-free environment, covered with aluminum foil.
Vapor-Phase Silanization Protocol for Glassware
Silanization creates a hydrophobic surface on glassware, which can significantly reduce the adsorption of organic analytes. This procedure should be performed in a fume hood.
Materials:
-
Clean, dry glassware
-
Vacuum desiccator
-
Silanizing agent (e.g., dimethyldichlorosilane or other vapor-phase silanization reagent)
-
Vacuum pump
Procedure:
-
Place the clean, dry glassware inside the vacuum desiccator.
-
Place a small vial containing a few milliliters of the silanizing agent in the center of the desiccator.
-
Close the desiccator and apply a vacuum to lower the pressure, which will facilitate the vaporization of the silanizing agent.
-
Allow the glassware to be exposed to the silanizing agent vapor for several hours or overnight.
-
Release the vacuum and carefully open the desiccator in the fume hood.
-
Remove the glassware and rinse it thoroughly with methanol to remove any excess, unreacted silanizing agent.
-
Dry the glassware in an oven. The surface should now be hydrophobic.
Visual Guides
Caption: Workflow for minimizing cis-Siduron adsorption during sample analysis.
Caption: Recommended multi-step labware cleaning protocol.
Caption: Decision logic for selecting appropriate labware.
References
Addressing Variability in cis-Siduron Bioassay Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in cis-Siduron bioassay results. The information is presented in a user-friendly question-and-answer format, with a focus on practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cis-Siduron that is leveraged in bioassays?
A1: cis-Siduron is a phenylurea herbicide that primarily acts as an inhibitor of photosynthesis at Photosystem II (PSII).[1] It binds to the D1 protein in the chloroplast thylakoid membranes, blocking electron transport.[1] This inhibition leads to a cascade of events, including the inability to fix CO2 and the production of reactive oxygen species, which cause cellular damage.[1][2] A key phytotoxic symptom, and the one most commonly measured in bioassays, is the inhibition of root growth.
Q2: What are the most common sources of variability in cis-Siduron root growth inhibition bioassays?
A2: Variability in bioassay results can stem from several factors, including:
-
Genetic variability within the test plant species: Different species and even different cultivars of the same species can exhibit varying sensitivity to herbicides.
-
Environmental conditions: Temperature, light intensity, and humidity can all influence plant growth and their response to herbicides.
-
Soil or growth medium composition: The organic matter content, pH, and clay content of the soil can affect the bioavailability of cis-Siduron.
-
Herbicide concentration and application: Inaccurate preparation of herbicide solutions or inconsistent application can lead to significant variability.
-
Inconsistent scoring of root growth: Subjectivity in measuring root length or assessing phytotoxicity can introduce variability.
Q3: Which plant species are recommended for cis-Siduron bioassays?
A3: While specific studies on cis-Siduron are limited, general herbicide bioassays for root inhibitors often use sensitive grass species. Species like oat (Avena sativa) and ryegrass (Lolium spp.) are commonly recommended for bioassays of dinitroaniline herbicides, which also inhibit root growth.[3] For urea herbicides, sensitive broadleaf species such as cucumber (Cucumis sativus) and tomato (Solanum lycopersicum) can also be used.[4] The choice of species should be guided by the specific research question and the expected sensitivity to the herbicide.
Troubleshooting Guide
Issue 1: High variability between replicates of the same treatment.
| Possible Cause | Troubleshooting Step |
| Inconsistent seed placement depth. | Use a template or guide to ensure all seeds are planted at a uniform depth. |
| Uneven watering. | Water pots from the bottom by placing them in a shallow tray of water to ensure uniform moisture. Avoid overwatering. |
| Non-homogenous herbicide distribution in soil. | Thoroughly mix the cis-Siduron solution with the soil before potting to ensure even distribution. |
| Genetic variability in seeds. | Use a certified and homogenous seed lot. |
Issue 2: Poor or no germination in control group.
| Possible Cause | Troubleshooting Step |
| Seed viability is low. | Conduct a germination test on the seed lot before starting the bioassay. |
| Improper environmental conditions. | Ensure temperature, light, and humidity are within the optimal range for the chosen plant species. |
| Soil contamination. | Use sterilized, herbicide-free soil for the control group. |
| Over or under-watering. | Maintain consistent and appropriate soil moisture. |
Issue 3: Inconsistent dose-response curve.
| Possible Cause | Troubleshooting Step |
| Inaccurate serial dilutions. | Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes. |
| Herbicide degradation. | Store the cis-Siduron stock solution properly, protected from light and at the recommended temperature. |
| Sub-optimal range of concentrations. | Conduct a preliminary range-finding experiment to determine the appropriate concentration range that brackets the EC50 value. |
| Non-linear response at high concentrations. | Ensure the highest concentration is not causing complete inhibition, which can skew the curve fitting. |
Issue 4: "Edge effect" observed in multi-well plates or trays.
| Possible Cause | Troubleshooting Step |
| Differential evaporation and temperature at the edges. | Randomize the placement of treatments within the plate or tray. Avoid using the outer wells or pots if the effect is pronounced. |
| Uneven light distribution. | Rotate the plates or trays regularly to ensure all wells or pots receive similar light exposure. |
Data Presentation
Due to the limited availability of specific quantitative data on cis-Siduron bioassay variability in the reviewed literature, the following table presents representative data for other urea herbicides to illustrate the typical range of variability observed in root growth inhibition bioassays.
Table 1: Representative EC50 Values and Variability for Urea Herbicides in Root Growth Inhibition Bioassays
| Herbicide | Plant Species | EC50 (mg/L) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Diuron | Amaranthus spinosus | 0.221 | 0.03 | 13.6% |
| Diuron | Amaranthus lividus | 0.284 | 0.05 | 17.6% |
| Linuron | Avena sativa | 0.25 | 0.04 | 16.0% |
Note: The data presented are illustrative and sourced from studies on herbicides with a similar mode of action. Actual values for cis-Siduron may vary.
Experimental Protocols
Generalized Protocol for a cis-Siduron Root Growth Inhibition Bioassay
This protocol is a generalized procedure based on standard methods for herbicide bioassays targeting root inhibition. Researchers should optimize the parameters for their specific experimental conditions and plant species.
-
Preparation of cis-Siduron Stock and Working Solutions:
-
Prepare a stock solution of cis-Siduron in an appropriate solvent (e.g., acetone or DMSO).
-
Perform serial dilutions of the stock solution with distilled water or a nutrient solution to achieve the desired test concentrations. Include a solvent control if the solvent concentration is significant.
-
-
Test System Preparation:
-
Use small pots (e.g., 100-250 mL) or multi-well plates.
-
Fill each container with a pre-weighed amount of a standardized, herbicide-free growth medium (e.g., sandy loam soil, vermiculite, or agar).
-
If using soil, ensure it is sieved to achieve a uniform texture.
-
-
Herbicide Application:
-
Apply a known volume of each cis-Siduron working solution to the surface of the growth medium in each respective container.
-
For soil-based assays, thoroughly mix the herbicide solution into the soil before potting.
-
Include a negative control (no herbicide) and a solvent control.
-
-
Sowing and Germination:
-
Sow a predetermined number of seeds (e.g., 5-10) of the chosen indicator plant species at a uniform depth in each container.
-
Place the containers in a controlled environment chamber with standardized temperature, light (e.g., 16-hour photoperiod), and humidity.
-
-
Data Collection:
-
After a specified growth period (e.g., 7-14 days), carefully remove the seedlings from the growth medium.
-
Gently wash the roots to remove any adhering particles.
-
Measure the length of the primary root of each seedling using a ruler or digital calipers.
-
-
Data Analysis:
-
Calculate the average root length for each treatment and the control.
-
Express the results as a percentage of the control root length.
-
Plot the percentage inhibition against the logarithm of the cis-Siduron concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that causes 50% inhibition of root growth) using appropriate statistical software.
-
Mandatory Visualizations
Caption: Experimental workflow for a cis-Siduron root growth inhibition bioassay.
Caption: Troubleshooting logic for addressing variability in bioassay results.
Caption: Putative signaling pathway for cis-Siduron-induced root growth inhibition.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 4. archive.lib.msu.edu [archive.lib.msu.edu]
Technical Support Center: cis-Siduron Commercial Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cis-Siduron standards that may contain impurities.
Frequently Asked Questions (FAQs)
Q1: My cis-Siduron standard shows more than one peak on the chromatogram. What are the possible impurities?
A1: Commercial Siduron is often a mixture of cis and trans isomers. Therefore, the most common "impurity" in a cis-Siduron standard is its trans-isomer. Another potential impurity, common in the synthesis of urea-based compounds, is biuret. Degradation of cis-Siduron can also lead to other impurities.
Q2: What is the likely cause of cis-Siduron degradation in my experiments?
A2: cis-Siduron, like other phenylurea compounds, can be susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Hydrolysis: Degradation can occur in highly acidic or basic aqueous solutions, leading to the cleavage of the urea linkage.
-
Photolysis: Exposure to direct sunlight or UV light can induce degradation.
-
Thermal Stress: High temperatures during storage or in experimental procedures can lead to the formation of degradation products.
Q3: How can I assess the purity of my cis-Siduron standard?
A3: A reliable method for assessing the purity of your cis-Siduron standard is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase method using a C18 column is generally effective for separating cis-Siduron from its trans-isomer and other potential impurities.
Q4: My experimental results are inconsistent. Could this be related to the purity of my cis-Siduron standard?
A4: Yes, impurities in your cis-Siduron standard can significantly impact experimental outcomes. The presence of the trans-isomer or other degradation products can lead to variability in biological activity, analytical measurements, and overall reproducibility of your results. It is crucial to use a well-characterized standard of known purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple peaks observed in HPLC analysis of a new cis-Siduron standard. | The standard may contain the trans-Siduron isomer or other synthesis-related impurities like biuret. | 1. Confirm the identity of the major peak as cis-Siduron using a reference standard if available.2. Develop an HPLC method capable of resolving the cis and trans isomers (see Experimental Protocols).3. Quantify the percentage of each impurity. |
| Appearance of new, smaller peaks in the chromatogram of an older cis-Siduron standard. | The standard may have degraded over time due to improper storage (exposure to light, high temperatures, or moisture). | 1. Review the storage conditions of the standard.2. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols).3. If significant degradation has occurred, procure a new, certified standard. |
| Poor peak shape or shifting retention times in HPLC analysis. | This could be due to issues with the HPLC method, column degradation, or interaction of impurities with the stationary phase. | 1. Ensure the mobile phase is properly prepared and degassed.2. Check the performance of the HPLC column with a known standard.3. If the problem persists, consider that impurities in the standard may be affecting the chromatography. |
| Inconsistent biological activity observed in assays using cis-Siduron. | The presence of varying levels of the trans-isomer or other impurities can affect the biological response. | 1. Determine the purity of the cis-Siduron standard being used.2. If possible, purify the cis-Siduron to remove significant impurities (this is an advanced technique and may require specialized equipment).3. Always document the purity of the standard used in your experimental records. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of cis-Siduron
This protocol outlines a general reversed-phase HPLC method suitable for separating cis-Siduron from its trans-isomer and other potential non-polar impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
cis-Siduron standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the cis-Siduron standard in the mobile phase to a final concentration of approximately 1 mg/mL. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared cis-Siduron sample.
-
Run the chromatogram for a sufficient time to allow for the elution of all components (e.g., 15-20 minutes).
-
Identify the peaks corresponding to cis-Siduron and any impurities. The trans-isomer is expected to have a slightly different retention time.
-
Calculate the purity of the cis-Siduron standard by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study of cis-Siduron
This protocol describes a basic forced degradation study to identify potential degradation products of cis-Siduron under various stress conditions.
Materials:
-
cis-Siduron
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system as described in Protocol 1
Procedure:
-
Acidic Hydrolysis:
-
Dissolve cis-Siduron in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve cis-Siduron in 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize a sample with 0.1 M HCl and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve cis-Siduron in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze a sample by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of cis-Siduron in an oven at 80°C for 48 hours.
-
Dissolve a portion of the heat-treated sample in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of cis-Siduron (in a quartz cuvette) to direct sunlight or a photostability chamber for 24 hours.
-
Analyze a sample by HPLC.
-
Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed cis-Siduron standard.
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Workflow for the purity assessment of cis-Siduron standards.
Caption: Potential degradation pathways of cis-Siduron under stress.
Technical Support Center: Optimization of Mobile Phase for Chiral Separation
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation important for herbicides like cis-Siduron?
A1: Enantiomers of a chiral herbicide can exhibit different biological activities. One enantiomer may be responsible for the desired herbicidal effect, while the other may be less active, inactive, or even contribute to unwanted environmental or toxicological effects.[1] Separating and quantifying the enantiomers is crucial for understanding their respective impacts and for the development of more effective and safer agrochemical products.
Q2: What type of chiral stationary phase (CSP) is typically used for herbicide analysis?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of a broad range of compounds, including herbicides.[2] These columns are known for their broad applicability and robustness.
Q3: How does the mobile phase composition affect the chiral separation?
A3: The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like 2-propanol or ethanol), plays a critical role in achieving chiral recognition on a polysaccharide-based CSP. The type and concentration of the alcohol modifier can significantly influence the retention times and the resolution of the enantiomers. Small changes in the mobile phase composition can sometimes even invert the elution order of the enantiomers.
Q4: Can I use gradient elution for this chiral separation?
A4: While gradient elution is common in reversed-phase HPLC, isocratic elution (a constant mobile phase composition) is more frequently used for chiral separations in normal-phase mode. This is because the selectivity in chiral chromatography is highly dependent on the specific interactions between the analyte, the CSP, and the mobile phase, which are best maintained under stable isocratic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate mobile phase composition. 2. Incorrect chiral stationary phase. 3. Column temperature is not optimal. 4. High flow rate. | 1. Systematically vary the percentage of the alcohol modifier (e.g., from 10% to 30% 2-propanol in n-hexane). 2. Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose-based). 3. Optimize the column temperature. Lower temperatures often improve resolution, but may increase analysis time and backpressure. 4. Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. |
| Peak Tailing | 1. Secondary interactions between the analyte and the CSP. 2. Column contamination or degradation. 3. Sample solvent is too strong. | 1. Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds) to suppress unwanted ionic interactions. 2. Flush the column with a strong solvent recommended by the manufacturer. If performance is not restored, the column may need to be replaced.[3] 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Splitting or Shouldering | 1. Column void or channeling. 2. Partially blocked column frit. 3. Co-elution with an impurity. 4. Sample overload. | 1. This may indicate column damage; replacing the column is often necessary.[4][5] 2. Reverse-flush the column at a low flow rate (if permitted by the manufacturer).[6] 3. Ensure the purity of the standard being used. 4. Reduce the injection volume or the concentration of the sample. |
| Fluctuating Retention Times | 1. Unstable mobile phase composition. 2. Leaks in the HPLC system. 3. Inadequate column equilibration. 4. Fluctuations in column temperature. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check all fittings for leaks. 3. Equilibrate the column with the mobile phase for a sufficient time (e.g., 20-30 column volumes) before injecting the sample. 4. Use a column oven to maintain a constant and stable temperature. |
Quantitative Data Summary
The following table summarizes the experimental conditions for the chiral separation of a representative herbicide, rac-diclofop-methyl, on a cellulose-based chiral stationary phase. These parameters can serve as a starting point for developing a method for cis-Siduron.
| Parameter | Value |
| Analyte | rac-diclofop-methyl |
| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) coated on aminopropyl silica gel |
| Mobile Phase | n-hexane / 2-propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 230 nm |
| Resolution (Rs) | 3.63 |
Data adapted from Chen et al. (2006) as cited in a review.[2]
Experimental Protocol: Chiral Separation of a Representative Herbicide
This protocol provides a step-by-step methodology for the chiral separation of rac-diclofop-methyl, which can be adapted for the method development of cis-Siduron.
1. Materials and Reagents:
-
rac-diclofop-methyl standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Chiral column: Cellulose tris(4-methylbenzoate) on silica gel (e.g., Chiralcel OJ-H or similar)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm, PTFE)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in an 80:20 volume-to-volume ratio.
-
Degas the mobile phase for at least 15 minutes using sonication or helium sparging to prevent bubble formation in the HPLC system.
3. Standard Solution Preparation:
-
Prepare a stock solution of rac-diclofop-methyl in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 230 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
5. Sample Injection and Data Acquisition:
-
Inject 10 µL of the filtered working standard solution.
-
Start the data acquisition and run the analysis for a sufficient time to allow both enantiomers to elute.
-
Integrate the peaks corresponding to the two enantiomers and calculate the resolution factor (Rs). An Rs value greater than 1.5 indicates baseline separation.
6. Mobile Phase Optimization (if necessary):
-
If the resolution is not satisfactory, adjust the mobile phase composition by varying the percentage of 2-propanol (e.g., trying 85:15 and 75:25 n-hexane/2-propanol).
-
Allow the column to re-equilibrate with the new mobile phase before injecting the sample again.
Visualizations
References
Validation & Comparative
Advancing Herbicide Quantification: A Comparative Guide to a Validated LC-MS/MS Method for cis-Siduron Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cis-Siduron, a widely used herbicide, against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The LC-MS/MS method demonstrates superior sensitivity and selectivity, offering a more robust and reliable approach for the analysis of cis-Siduron in various matrices.
Method Performance Comparison
The following tables summarize the key performance characteristics of the new LC-MS/MS method for cis-Siduron compared to a traditional HPLC-UV method for a structurally similar phenylurea herbicide, Diuron. This data highlights the significant improvements in analytical capabilities offered by the LC-MS/MS approach.
Table 1: Comparison of Analytical Method Performance Characteristics
| Parameter | HPLC-UV Method (for Diuron) | New LC-MS/MS Method (for cis-Siduron) |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.02 - 0.13 mg/kg | 0.3 - 10 ng/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 90 - 95% | 86.5 - 114.3%[1] |
| Precision (RSD %) | < 15% | < 15% |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC-UV Method (for Diuron) | New LC-MS/MS Method (for cis-Siduron) |
| Chromatographic Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water | Acetonitrile and water with formic acid |
| Detection | UV at 254 nm | Electrospray Ionization (ESI) in positive mode |
| Mass Transitions (MRM) | Not Applicable | Specific precursor-to-product ion transitions for cis-Siduron |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common sample preparation technique for both methods involves solid-phase extraction to concentrate the analyte and remove matrix interferences.
-
Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Loading: The aqueous sample is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with water to remove polar impurities.
-
Elution: cis-Siduron is eluted from the cartridge using an organic solvent like acetonitrile or methanol.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
Conventional Method: HPLC-UV for Phenylurea Herbicides
This method is based on the analysis of Diuron, a compound structurally related to Siduron.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV absorbance is monitored at 254 nm.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve of known standards.
New Validated Method: LC-MS/MS for cis-Siduron Quantification
This advanced method offers higher sensitivity and specificity.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column with smaller particle size for better resolution.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for phenylurea herbicides.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for cis-Siduron and monitoring for specific product ions after fragmentation. This highly selective detection minimizes matrix interference.[2]
-
Quantification: Based on the area of the specific product ion peaks, often using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.
Method Comparison: A Logical Relationship
The diagram below illustrates the key advantages of the new LC-MS/MS method over the conventional HPLC-UV method for the quantification of cis-Siduron.
Conclusion
The validated LC-MS/MS method for the quantification of cis-Siduron provides a significant advancement over traditional HPLC-UV techniques. Its superior sensitivity, specificity, and reduced susceptibility to matrix effects make it the preferred method for accurate and reliable analysis in complex samples.[3][4] This enables researchers and scientists to achieve lower detection limits and have greater confidence in their quantitative results, which is crucial for environmental monitoring, food safety, and toxicological studies.
References
- 1. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
- 2. sciex.com [sciex.com]
- 3. microsaic.com [microsaic.com]
- 4. Top 4 Advantages LC/MS/MS Brings to Testing Food for Pesticides | PerkinElmer Blog [blog.perkinelmer.com]
Comparative Analysis of cis-Siduron and trans-Siduron Herbicidal Activity: A Review of Available Data and a Proposed Framework for Evaluation
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the herbicidal activity of the individual cis- and trans-isomers of the substituted urea herbicide, Siduron. While commercial formulations of Siduron contain a mixture of these stereoisomers, research detailing their distinct effects on target weed species is not publicly available.[1] This guide, therefore, aims to provide a foundational understanding of Siduron's mechanism of action, discuss the potential implications of its stereochemistry, and propose a robust experimental framework for the direct comparison of its cis and trans isomers.
Understanding Siduron and its Mechanism of Action
Siduron is a selective, pre-emergence herbicide primarily used for the control of grassy weeds.[1] It belongs to the substituted urea class of herbicides.[2] There is some conflicting information regarding its precise mechanism of action. Several sources classify it as a photosynthetic electron transport inhibitor at photosystem II (PSII).[1][3] This inhibition disrupts the normal flow of electrons, leading to a halt in ATP and NADPH production, which are essential for carbon dioxide fixation. This ultimately results in oxidative stress and cell damage in susceptible plants.[4] However, other evidence suggests that Siduron may not be a potent photosynthesis inhibitor, with its primary phytotoxic effects linked to the inhibition of root growth.[5] This discrepancy highlights a critical area for further investigation.
The stereochemistry of a herbicide can significantly influence its biological activity.[6] The differential spatial arrangement of atoms in cis- and trans-isomers can lead to variations in how they interact with their target sites in plants. This principle suggests that cis- and trans-Siduron may possess different herbicidal potencies.
Proposed Experimental Protocols for Comparative Analysis
To definitively assess the herbicidal activity of cis- and trans-Siduron, a series of controlled experiments are necessary. The following protocols outline a potential methodology for such a comparative study.
Plant Material and Growth Conditions
-
Test Species: A selection of both monocotyledonous (e.g., crabgrass - Digitaria sanguinalis, foxtail - Setaria viridis) and dicotyledonous (e.g., velvetleaf - Abutilon theophrasti, pigweed - Amaranthus retroflexus) weed species should be used.
-
Growth Medium: Plants should be grown in a standardized soil mix or a hydroponic system to ensure uniformity.
-
Environmental Conditions: All experiments should be conducted in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod to minimize variability.
Herbicide Application
-
Isomer Purity: Purified samples of cis-Siduron and trans-Siduron (ideally >98% purity) are required.
-
Formulation: The isomers should be dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to ensure proper application and absorption.
-
Application Method: For pre-emergence studies, the herbicide solutions should be applied uniformly to the soil surface immediately after sowing the seeds. For post-emergence studies, the solutions should be sprayed directly onto the foliage of young, actively growing seedlings.
-
Dosage: A range of concentrations for each isomer should be tested to determine the dose-response relationship. A negative control (solvent and surfactant only) must be included.
Assessment of Herbicidal Activity
-
Visual Injury Assessment: The percentage of visual injury (e.g., chlorosis, necrosis, stunting) should be rated at specific time points (e.g., 7, 14, and 21 days after treatment).
-
Seed Germination Inhibition: For pre-emergence studies, the percentage of seed germination should be recorded.
-
Physiological Assays: To investigate the mechanism of action, chlorophyll fluorescence measurements can be performed to assess the impact on photosystem II activity. Root growth inhibition can be quantified by measuring the length of the primary root.
Data Analysis
The collected data should be subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine significant differences between the herbicidal effects of cis- and trans-Siduron. Key parameters to be calculated include the effective dose required to cause 50% inhibition of growth (ED50) and the half-maximal inhibitory concentration (IC50) for physiological processes.
Data Presentation: A Template for Comparative Analysis
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.
| Parameter | Weed Species | cis-Siduron | trans-Siduron |
| Pre-Emergence | |||
| ED50 (g/ha) - Shoot Biomass | Crabgrass | Hypothetical Value | Hypothetical Value |
| ED50 (g/ha) - Root Biomass | Crabgrass | Hypothetical Value | Hypothetical Value |
| Germination Inhibition (%) at X g/ha | Crabgrass | Hypothetical Value | Hypothetical Value |
| Post-Emergence | |||
| ED50 (g/ha) - Shoot Biomass | Velvetleaf | Hypothetical Value | Hypothetical Value |
| Visual Injury (%) at Y g/ha (14 DAT) | Velvetleaf | Hypothetical Value | Hypothetical Value |
| Physiological | |||
| IC50 (µM) - PSII Inhibition | In vitro assay | Hypothetical Value | Hypothetical Value |
| IC50 (µM) - Root Growth Inhibition | In vitro assay | Hypothetical Value | Hypothetical Value |
Visualizing the Path Forward: Experimental Workflow and Mechanism of Action
To further clarify the proposed research and the potential mechanism of action, the following diagrams have been generated.
Caption: Proposed experimental workflow for comparing the herbicidal activity of cis- and trans-Siduron.
Caption: Postulated mechanism of Siduron as a Photosystem II inhibitor.
References
- 1. Siduron [sitem.herts.ac.uk]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Siduron | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Resolved isomers explained | Integrated Crop Management [crops.extension.iastate.edu]
A Comparative Environmental Impact Assessment of cis-Siduron and Prodiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impact of two common herbicides: cis-Siduron, a phenylurea herbicide, and prodiamine, a dinitroaniline herbicide. The following sections present a comprehensive overview of their physicochemical properties, ecotoxicological effects, and environmental fate, supported by experimental data and methodologies.
Physicochemical Properties
A substance's physicochemical properties are fundamental to understanding its behavior and potential impact on the environment. The table below summarizes key properties for both cis-Siduron and prodiamine.
| Property | cis-Siduron | Prodiamine |
| IUPAC Name | 1-(2-methylcyclohexyl)-3-phenylurea | 2,6-Dinitro-N1,N1-dipropyl-4-(trifluoromethyl)benzene-1,3-diamine |
| CAS Number | 1982-49-6 | 29091-21-2 |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₃H₁₇F₃N₄O₄ |
| Molecular Weight | 232.32 g/mol | 350.29 g/mol |
| Water Solubility | 18 mg/L at 25°C[1][2] | 0.013 mg/L at 25°C[3] |
| Vapor Pressure | 5.30 x 10⁻⁴ mPa at 20°C[4] | 3.3 x 10⁻³ mPa at 25°C |
| Log Kow (Octanol-Water Partition Coefficient) | 3.3 | 4.1 |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 330 - 420 (estimated)[1] | 13,000 mL/g[5][6] |
Ecotoxicity
The ecotoxicity of a pesticide determines its potential to harm non-target organisms. The following tables summarize the acute toxicity of cis-Siduron and prodiamine to a range of terrestrial and aquatic organisms.
Terrestrial Ecotoxicity
| Organism | Endpoint | cis-Siduron | Prodiamine |
| Mammal (Rat) | Oral LD₅₀ | >5500 mg/kg | >5000 mg/kg[7] |
| Bird (Bobwhite Quail) | Oral LD₅₀ | >2250 mg/kg | >10,000 mg/kg[7] |
| Honeybee (Apis mellifera) | Contact LD₅₀ | Moderately toxic | >100 µ g/bee [7] |
| Earthworm (Eisenia fetida) | LC₅₀ | - | Moderately toxic[8] |
Aquatic Ecotoxicity
| Organism | Endpoint | cis-Siduron | Prodiamine |
| Fish (Bluegill Sunfish) | 96-hr LC₅₀ | - | 0.55 mg/L[7] |
| Fish (Rainbow Trout) | 96-hr LC₅₀ | 8.1 mg/L | 0.83 mg/L[7] |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC₅₀ | Moderately toxic | 0.66 mg/L[7] |
| Algae | - | Moderately toxic | - |
Environmental Fate
The environmental fate of a pesticide describes its persistence, mobility, and transformation in the environment.
| Parameter | cis-Siduron | Prodiamine |
| Soil Half-life (Aerobic) | Persistent | ~69 days (sandy loam)[3] |
| Hydrolysis | May occur under acidic or alkaline conditions[1] | Stable |
| Photodegradation in Water | - | Half-life: 2.3 - 7.3 hours[3] |
| Bioaccumulation Potential | High (estimated BCF of 150)[1] | Potential to bioaccumulate in aquatic organisms[8] |
Experimental Protocols
The following are representative experimental protocols based on OECD guidelines for key environmental impact assessments.
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or another suitable species.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions (e.g., temperature, light, pH).
-
Procedure:
-
A limit test is often performed first at a high concentration (e.g., 100 mg/L) to determine if a full dose-response study is necessary.
-
For a full study, fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is maintained in clean water.
-
Observations for mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated using appropriate statistical methods.
-
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This study evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Test System: Soil samples are collected from relevant agricultural areas.
-
Procedure:
-
The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.
-
For aerobic testing, the soil is incubated in the dark at a controlled temperature and moisture content, with a continuous supply of air.
-
For anaerobic testing, the soil is initially incubated aerobically and then flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.
-
The rate of degradation (half-life) and the nature of the degradation pathway are determined.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action
The herbicidal activity of cis-Siduron and prodiamine stems from their interference with fundamental cellular processes in plants.
Figure 1: Herbicidal Mechanisms of Action.
Prodiamine, a dinitroaniline herbicide, acts by inhibiting microtubule formation. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin, the protein subunit of microtubules, prodiamine disrupts their assembly, leading to a failure of cell division and subsequent inhibition of root and shoot growth.
cis-Siduron, a phenylurea herbicide, targets the process of photosynthesis. It specifically binds to the D1 protein in Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. This binding blocks the flow of electrons, thereby inhibiting the production of ATP and NADPH, the energy-carrying molecules essential for carbon fixation. The ultimate result is the cessation of photosynthesis and plant death.
Experimental Workflow: Fish Acute Toxicity Test
The following diagram illustrates a typical workflow for conducting a fish acute toxicity test according to OECD Guideline 203.
Figure 2: Fish Acute Toxicity Test Workflow.
Conclusion
This comparative guide highlights the distinct environmental profiles of cis-Siduron and prodiamine. Prodiamine exhibits very low water solubility and high soil sorption, suggesting a lower potential for leaching into groundwater compared to the more mobile cis-Siduron. Ecotoxicological data indicates that while both substances can pose a risk to non-target organisms, the specific sensitivities vary. Prodiamine appears to be more toxic to some aquatic invertebrates and has a longer soil persistence. The cancellation of cis-Siduron's registration in the United States reflects a broader regulatory trend towards phasing out pesticides with certain environmental risk profiles. Researchers and professionals should consider these factors when evaluating the use and potential environmental consequences of these herbicides.
References
- 1. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oecd.org [oecd.org]
- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. content.fera.co.uk [content.fera.co.uk]
- 7. alligare.com [alligare.com]
- 8. Prodiamine Fact Sheet [npic.orst.edu]
Comparative Metabolism of Siduron: A Key to Understanding Herbicide Selectivity
A deep dive into the metabolic pathways of the phenylurea herbicide siduron offers critical insights into the mechanisms of tolerance and susceptibility in different plant species. The ability of a plant to rapidly metabolize a herbicide into non-toxic compounds is a primary determinant of its survival. This guide provides a comparative analysis of the metabolic fate of siduron in tolerant and susceptible species, supported by representative data and detailed experimental protocols.
The selectivity of siduron, a pre-emergent herbicide primarily used for controlling grass weeds in turfgrass, is largely attributed to the differential metabolic capacity between tolerant and susceptible plants. Tolerant species, such as certain turfgrasses, possess robust enzymatic systems that efficiently detoxify the herbicide, while susceptible weeds lack this rapid metabolic defense, leading to phytotoxicity and death. The core of this difference lies in the rate and pathway of metabolic conversion.
Quantitative Comparison of Siduron Metabolism
The following table presents representative data illustrating the differential metabolism of siduron in a tolerant (e.g., Perennial Ryegrass) and a susceptible (e.g., Crabgrass) species over a 72-hour period following treatment. This data, while illustrative, is based on established principles of herbicide metabolism in plants.
| Time (Hours After Treatment) | Species | Parent Siduron (% of Absorbed) | Hydroxylated Metabolite (% of Absorbed) | Conjugated Metabolite (% of Absorbed) |
| 24 | Tolerant (Perennial Ryegrass) | 45 | 35 | 20 |
| Susceptible (Crabgrass) | 85 | 10 | 5 | |
| 48 | Tolerant (Perennial Ryegrass) | 20 | 40 | 40 |
| Susceptible (Crabgrass) | 70 | 15 | 15 | |
| 72 | Tolerant (Perennial Ryegrass) | 5 | 30 | 65 |
| Susceptible (Crabgrass) | 60 | 20 | 20 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
A comprehensive understanding of siduron metabolism relies on meticulous experimental procedures. Below are detailed methodologies for key experiments in this field.
Plant Material and Herbicide Application
-
Plant Growth: Tolerant and susceptible plant species are grown from seed in a controlled environment (e.g., greenhouse or growth chamber) in a suitable growth medium. Plants are typically grown to the 2-3 leaf stage.
-
Herbicide Treatment: A solution of 14C-labeled siduron is prepared. The herbicide is applied to the hydroponic solution in which the plants are growing or directly to the soil. The use of a radiolabeled herbicide allows for the tracking of its uptake, translocation, and metabolism.
Extraction of Siduron and its Metabolites
-
Harvesting: At specified time points after treatment, whole plants are harvested. The roots are thoroughly washed to remove any unabsorbed herbicide.
-
Homogenization: The plant tissue is homogenized in a suitable solvent, typically a mixture of acetonitrile and water, to extract the parent herbicide and its metabolites.
-
Centrifugation: The homogenate is centrifuged to pellet the solid plant debris. The supernatant, containing the extracted compounds, is collected.
Analysis of Metabolites
-
Liquid Scintillation Counting (LSC): An aliquot of the supernatant is analyzed by LSC to quantify the total amount of radioactivity absorbed by the plant.
-
High-Performance Liquid Chromatography (HPLC): The supernatant is concentrated and analyzed by radio-HPLC. This technique separates the parent siduron from its various metabolites based on their chemical properties.
-
Metabolite Identification: The fractions corresponding to the separated radioactive peaks from the HPLC are collected. The chemical structures of the metabolites are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By comparing the retention times with known standards, the parent compound and key metabolites can be identified and quantified.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow.
Unveiling the Selectivity of cis-Siduron: A Comparative Guide for Turfgrass Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-Siduron's performance as a selective herbicide for specific turfgrass varieties. Experimental data, detailed protocols, and mechanistic insights are presented to offer an objective evaluation against other common turfgrass herbicides.
Comparative Performance of Herbicides on Turfgrass
The following tables summarize quantitative data on the tolerance of various cool-season and warm-season turfgrass species to cis-Siduron and other selective herbicides. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Tolerance of Cool-Season Turfgrasses to Pre-Emergent Herbicides
| Turfgrass Species | Herbicide | Application Rate (lbs active ingredient per acre) | Injury Rating* | Reference |
| Kentucky Bluegrass | cis-Siduron | Up to 30 | No Injury | [1] |
| Tenacity (Mesotrione) | 0.25 | Highest Coverage (17-19%) | [2] | |
| Tupersan (Siduron) | 6.0 | Highest Coverage (38%) | [2] | |
| Tall Fescue | cis-Siduron | Up to 30 | No Injury | [1] |
| Quinclorac | 0.75 - 1.5 | Moderate Injury | [3] | |
| Carfentrazone | 0.03 | Minimal Injury | [3] | |
| Creeping Bentgrass | cis-Siduron | Up to 12 | Tolerant | [1] |
| cis-Siduron | > 12 | Injury | [1] |
*Injury Rating Scale: A general qualitative summary based on the referenced studies. Quantitative data (e.g., percent cover, visual injury score) is provided where available in the source.
Table 2: Tolerance of Warm-Season Turfgrasses to Pre-Emergent Herbicides
| Turfgrass Species | Herbicide | Application Rate (lbs active ingredient per acre) | Injury Rating* | Reference |
| Common Bermudagrass | cis-Siduron | As low as 6 | Severe Injury | [1] |
| Hybrid Bermudagrass | cis-Siduron | As low as 6 | Severe Injury | [1] |
| Zoysiagrass | cis-Siduron | As low as 6 | Severe Injury | [1] |
| St. Augustinegrass | cis-Siduron | As low as 6 | Severe Injury | [1] |
*Injury Rating Scale: A general qualitative summary based on the referenced studies.
Experimental Protocols
The following provides a generalized methodology for evaluating the efficacy and selectivity of herbicides on turfgrass, based on common practices cited in turfgrass science research.
1. Experimental Design and Plot Establishment:
-
Plot Size and Replication: Establish small plots (e.g., 5 ft x 5 ft) on a mature and uniform stand of the desired turfgrass species.[4] Each treatment should be replicated at least three to four times in a randomized complete block design to minimize the effects of spatial variability.[4][5]
-
Turfgrass Maintenance: Maintain the turf under standard management practices for the specific species, including regular mowing, fertilization, and irrigation, to ensure the turf is healthy at the time of herbicide application.[5]
2. Herbicide Application:
-
Application Equipment: Apply herbicides using a CO2-pressurized backpack sprayer equipped with appropriate nozzles (e.g., TeeJet 8004XR) to ensure uniform application at a calibrated volume (e.g., 2 gallons of water carrier per 1,000 ft²).[4]
-
Application Rates: Apply herbicides at the manufacturer's recommended label rate, and often at a 2x rate to evaluate turfgrass tolerance.[6] A non-treated control plot should always be included for comparison.
-
Timing of Application: For pre-emergent herbicides like cis-Siduron, apply before weed seed germination. For post-emergent herbicides, apply when weeds are young and actively growing.
3. Data Collection and Analysis:
-
Visual Ratings: Visually assess turfgrass injury (phytotoxicity) and weed control at regular intervals after treatment (e.g., 7, 14, 21, and 28 days after application).[4] Use a standardized rating scale (e.g., 0-100%, where 0% = no injury/control and 100% = complete death).
-
Turfgrass Cover: Measure the percentage of live turfgrass cover within a defined area (e.g., using a grid quadrat) to quantify the impact of the herbicide on turf density.
-
Data Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and means separation tests (e.g., Fisher's LSD), to determine significant differences between herbicide treatments.[2]
Mechanism of Action: Signaling Pathway and Workflow
cis-Siduron functions by inhibiting photosynthetic electron transport at Photosystem II (PSII) in susceptible plant species.[1] This disruption of a fundamental energy-producing pathway ultimately leads to plant death.
Caption: Inhibition of Photosystem II by cis-Siduron.
The experimental workflow for evaluating turfgrass herbicide selectivity involves a series of systematic steps from initial plot setup to final data analysis.
Caption: Experimental Workflow for Herbicide Evaluation.
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. turf.purdue.edu [turf.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [iastatedigitalpress.com]
- 5. guelphturfgrass.ca [guelphturfgrass.ca]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
A Comparative Analysis of the Soil Mobility of cis-Siduron and Dithiopyr
A comprehensive review of the soil mobility characteristics of the herbicides cis-Siduron and dithiopyr is presented, drawing upon key soil mobility parameters. This guide provides researchers, scientists, and drug development professionals with a concise comparison supported by experimental data and detailed methodologies.
The potential for a pesticide to move within the soil profile is a critical factor in its environmental fate and potential for groundwater contamination. This mobility is largely governed by the compound's affinity for soil particles versus its tendency to remain in the soil water. Key indicators of this behavior are the soil organic carbon-water partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf). A comparison of these parameters for cis-Siduron and dithiopyr reveals distinct differences in their expected environmental mobility.
Quantitative Soil Mobility Parameters
The soil mobility of a pesticide is inversely related to its adsorption to soil particles. Higher adsorption leads to lower mobility. The following table summarizes the key soil mobility parameters for Siduron (as a proxy for cis-Siduron) and dithiopyr.
| Parameter | Siduron | Dithiopyr | Interpretation |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~330 mL/g[1] | 1141 - 3748 mL/g[2] | Dithiopyr exhibits significantly higher adsorption to soil organic carbon, suggesting lower mobility compared to Siduron. |
| Freundlich Adsorption Coefficient (Kf) | Data not available | 2.41[3] | The Kf value for dithiopyr indicates strong adsorption to the soil matrix. |
| Mobility Classification | Moderate Mobility[1] | Low to Slight Mobility[2] | Based on its Koc value, Siduron is expected to have moderate movement in the soil, while dithiopyr is classified as having low to slight mobility. |
Note: The data for Siduron represents a mixture of cis- and trans-isomers, as specific data for the cis-isomer was not available.
Factors Influencing Soil Mobility
The following diagram illustrates the primary factors that influence the movement of pesticides like cis-Siduron and dithiopyr in the soil environment.
Caption: Key factors influencing pesticide soil mobility.
Experimental Protocols for Determining Soil Mobility
The determination of soil mobility parameters such as Koc and Kf is typically conducted through standardized laboratory experiments. The most widely accepted method is the Batch Equilibrium Adsorption/Desorption study , as outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 106.
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
This method is designed to determine the adsorption and desorption potential of a chemical in various soils.
Objective: To measure the extent to which a chemical partitions between soil and an aqueous solution at equilibrium. This data is used to calculate the adsorption coefficient (Kd) and, subsequently, the organic carbon-normalized adsorption coefficient (Koc) and the Freundlich adsorption coefficient (Kf).
Experimental Workflow:
Caption: Workflow for a batch equilibrium adsorption study.
Detailed Methodology:
-
Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are recommended. The soils are air-dried and sieved (typically < 2 mm). Key soil properties such as organic carbon content, pH, cation exchange capacity, and particle size distribution are determined.
-
Preparation of Test Solutions: A stock solution of the test substance (e.g., cis-Siduron or dithiopyr) is prepared in a 0.01 M calcium chloride (CaCl2) solution, which mimics the ionic strength of soil water. A series of dilutions are made to create a range of concentrations.
-
Equilibration: A known mass of soil is placed in a centrifuge tube, and a specific volume of the test solution is added. The tubes are then agitated (e.g., on a shaker) at a constant temperature for a predetermined time to reach equilibrium. Preliminary experiments are conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation, followed by filtration of the supernatant.
-
Analysis: The concentration of the test substance remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Adsorption: The amount of the test substance adsorbed to the soil is calculated by subtracting the concentration in the equilibrium solution from the initial concentration.
-
Data Analysis and Isotherm Generation: The amount of adsorbed substance per unit mass of soil is plotted against the equilibrium concentration in the solution. This data is then fitted to adsorption models, most commonly the Freundlich isotherm equation:
-
Cs = Kf * Ce^(1/n)
-
Where:
-
Cs is the amount of pesticide adsorbed to the soil (mg/kg)
-
Ce is the equilibrium concentration of the pesticide in the solution (mg/L)
-
Kf is the Freundlich adsorption coefficient ((mg/kg)/(mg/L)^n)
-
1/n is the Freundlich exponent, indicating the non-linearity of the adsorption
-
-
-
-
Calculation of Koc: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Koc is then determined by normalizing the Kd value for the organic carbon content of the soil:
-
Koc = (Kd / % Organic Carbon) * 100
-
Conclusion
The available data strongly indicates that dithiopyr has a significantly lower soil mobility than Siduron . The high Koc values and the reported Kf value for dithiopyr suggest that it will be strongly adsorbed to soil particles, particularly those with higher organic matter content.[2][3] This strong adsorption limits its potential for leaching into lower soil layers and groundwater.[4][5] Conversely, the moderate Koc value for Siduron suggests a greater potential for movement within the soil profile, posing a relatively higher risk of leaching compared to dithiopyr.[1] These findings are crucial for predicting the environmental behavior of these herbicides and for developing effective and environmentally sound weed management strategies.
References
Confirmation of cis-Siduron's Mode of Action: A Comparative Guide Using Resistant Mutants
Introduction
cis-Siduron is a selective pre-emergence herbicide belonging to the phenylurea class, primarily used for the control of grassy weeds in turfgrass. Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] Siduron acts by blocking the photosynthetic electron transport chain, a process vital for the conversion of light energy into chemical energy.[1] This guide provides a comparative analysis of the mode of action of cis-Siduron and the mechanisms of resistance, drawing parallels from studies on analogous Photosystem II inhibiting herbicides, such as diuron and atrazine, due to the limited availability of specific research on cis-Siduron resistant mutants. The confirmation of its mode of action can be unequivocally demonstrated through the generation and characterization of resistant mutants, which typically harbor mutations in the psbA gene encoding the D1 protein, the target site of this herbicide class.
The Molecular Mechanism of Action and Resistance
cis-Siduron, like other urea-based herbicides, inhibits photosynthesis by binding to the D1 protein of the Photosystem II complex located in the thylakoid membranes of chloroplasts.[2] Specifically, it interrupts the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) by competing with plastoquinone for the Q_B binding niche on the D1 protein.[2][3] This blockage leads to a buildup of highly reactive molecules that cause lipid and protein damage, ultimately leading to cell death.[2]
Resistance to PSII inhibitors predominantly arises from single amino acid substitutions in the D1 protein, a result of point mutations in the chloroplast-encoded psbA gene. These mutations alter the herbicide's binding affinity to the D1 protein, thereby conferring resistance.
Comparative Analysis of Wild-Type vs. Resistant Mutants
The following tables summarize quantitative data from studies on mutants resistant to PSII inhibitors analogous to cis-Siduron, such as diuron and atrazine. This data provides a framework for understanding the expected physiological and biochemical changes in a cis-Siduron resistant mutant.
Table 1: Comparison of Herbicide Resistance Levels in Susceptible (Wild-Type) and Resistant Biotypes
| Parameter | Susceptible (Wild-Type) | Resistant Mutant (Ser264Gly) | Resistant Mutant (Val219Ile) | Resistant Mutant (Phe274Val) |
| Resistance to Diuron (Urea) | Susceptible | Low to Moderate Resistance | High Resistance | Moderate Resistance |
| Resistance to Atrazine (Triazine) | Susceptible | High Resistance | Low Resistance | Moderate Resistance |
| Photosynthetic Efficiency (in absence of herbicide) | Normal | Slightly Reduced | Normal to Slightly Reduced | Normal |
| Fitness (in absence of herbicide) | High | Often Reduced | Variable | Likely not significantly impacted |
Data compiled from analogous studies on diuron and atrazine resistance.[3][4][5]
Table 2: Quantitative Comparison of Photosynthetic Parameters
| Parameter | Susceptible (Wild-Type) | Resistant Mutant (Ser264Gly) | Resistant Mutant (Val219Ile) |
| Diuron IC50 (µM) for PSII activity | ~ 0.02 - 0.05 | ~ 0.1 - 0.5 (5-10 fold increase) | > 1.0 (>50 fold increase) |
| Atrazine IC50 (µM) for PSII activity | ~ 0.1 - 0.4 | > 100 (>250 fold increase) | ~ 0.2 - 0.8 (Slight increase) |
| Electron Transport Rate (ETR) (relative units) | 100 | ~ 80-90 | ~ 90-100 |
IC50 values represent the concentration of herbicide required to inhibit 50% of Photosystem II activity. Data is illustrative and compiled from various studies on different plant and algal species.[3][5][6]
Experimental Protocols
Confirmation of cis-Siduron's mode of action and the characterization of resistant mutants would involve the following key experiments:
Chlorophyll Fluorescence Measurement
This non-invasive technique is used to assess the efficiency of Photosystem II. Inhibition of electron transport by herbicides like Siduron leads to an increase in chlorophyll fluorescence.
Protocol:
-
Plant leaf discs or whole plants are dark-adapted for at least 20 minutes.
-
A baseline fluorescence (F_o) is measured using a low-intensity measuring beam.
-
A saturating pulse of light is applied to measure the maximum fluorescence (F_m).
-
The maximum quantum yield of PSII (F_v/F_m = (F_m - F_o)/F_m) is calculated.
-
Leaf discs are then incubated in solutions with varying concentrations of cis-Siduron.
-
F_v/F_m is measured at set time intervals. A decrease in F_v/F_m in susceptible plants indicates PSII damage, while resistant plants will show minimal change.
Oxygen Evolution Measurement
This method directly measures the rate of photosynthesis by quantifying the amount of oxygen produced. PSII inhibitors will decrease the rate of oxygen evolution.
Protocol:
-
Thylakoids are isolated from both wild-type and putative resistant plants.
-
The thylakoid suspension is placed in a Clark-type oxygen electrode chamber with an artificial electron acceptor.
-
The chamber is illuminated, and the baseline rate of oxygen evolution is recorded.
-
Varying concentrations of cis-Siduron are added to the chamber.
-
The rate of oxygen evolution is measured again. The concentration of herbicide that causes 50% inhibition (IC50) is determined. Resistant mutants will exhibit a significantly higher IC50 value.
Radiolabeled Herbicide Binding Assay
This assay directly measures the binding affinity of the herbicide to its target site on the D1 protein.
Protocol:
-
Thylakoid membranes are isolated from wild-type and resistant plants.
-
The membranes are incubated with a constant concentration of radiolabeled [14C]-diuron (as an analogue for Siduron) and increasing concentrations of unlabeled cis-Siduron.
-
The mixture is filtered to separate the bound from the free radiolabeled herbicide.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
A competition curve is generated to determine the concentration of cis-Siduron required to displace 50% of the radiolabeled diuron, from which the binding affinity (Ki) can be calculated. Resistant mutants will show a lower binding affinity (higher Ki).
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of PSII inhibition by cis-Siduron and resistance.
Caption: Workflow for confirming cis-Siduron resistance.
References
- 1. Cross-resistance and Multiple-resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 2. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 4. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 5. Genetic analysis of two new mutations resulting in herbicide resistance in the cyanobacterium Synechcoccus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a cis-Siduron Analytical Protocol: A Comparative Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to validate an analytical protocol for the quantification of cis-Siduron in a soil matrix. The objective of this study is to establish the method's performance characteristics, including its accuracy, precision, and robustness when performed by multiple laboratories. The data and protocols presented herein serve as a model for researchers and analytical scientists seeking to validate similar methods for regulatory submission or quality assurance purposes.
The validation was conducted by five independent laboratories, following a harmonized protocol based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of the method was evaluated based on internationally recognized guidelines, such as those from SANTE and CODEX, which recommend mean recoveries between 70-120% and a relative standard deviation (RSD) of ≤20% for pesticide residue analysis.[1][2][3]
Experimental Protocols
A detailed methodology was distributed to all participating laboratories to ensure uniformity in sample handling, preparation, and analysis.
1. Sample Preparation and Extraction
-
Matrix: Sandy Loam Soil, pre-screened to be free of Siduron.
-
Homogenization: A 10 g representative soil sample is weighed into a 50 mL polypropylene centrifuge tube.
-
Fortification: For recovery and precision experiments, samples are spiked with a methanolic standard solution of cis-Siduron to achieve final concentrations of 10 µg/kg and 50 µg/kg. A blank sample is processed in parallel.
-
Extraction: 10 mL of acetonitrile is added to the tube. The sample is shaken vigorously for 15 minutes on a mechanical shaker. Subsequently, 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) are added. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts and then centrifuged at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): A 1 mL aliquot of the acetonitrile supernatant is transferred to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.
-
Final Extract Preparation: The supernatant is filtered through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
The following table outlines the instrumental parameters for the quantification of cis-Siduron.
| Parameter | Specification |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 7 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Quantifier: m/z 271.2 → 156.1; Qualifier: m/z 271.2 → 93.1 (Hypothetical values for demonstration) |
| Internal Standard | Isotopically labeled standard (e.g., Siduron-d5) may be used to improve precision. |
Inter-Laboratory Study Workflow
The logical flow of the inter-laboratory validation process is crucial for ensuring a successful and well-documented study. The process begins with careful planning and protocol development, followed by execution by participating laboratories and a final centralized data analysis.
Analytical Workflow Diagram
The following diagram illustrates the step-by-step analytical procedure followed by each laboratory, from sample receipt to the final quantification of cis-Siduron.
Comparative Performance Data
The performance of the analytical method across the five participating laboratories was evaluated. Key metrics including the Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (repeatability and reproducibility) were determined.
Table 1: Summary of Method Performance Parameters by Laboratory
| Laboratory | LOQ (µg/kg) | Linearity (R²) |
| Lab 1 | 5.0 | 0.998 |
| Lab 2 | 5.0 | 0.997 |
| Lab 3 | 2.5 | 0.999 |
| Lab 4 | 5.0 | 0.996 |
| Lab 5 | 2.5 | 0.998 |
Table 2: Inter-Laboratory Comparison of Accuracy and Precision
| Spiking Level | Laboratory | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| 10 µg/kg | Lab 1 | 95.2 | 6.1 | \multirow{5}{}{12.5} |
| Lab 2 | 98.5 | 5.5 | ||
| Lab 3 | 105.1 | 4.8 | ||
| Lab 4 | 89.8 | 7.2 | ||
| Lab 5 | 101.3 | 5.1 | ||
| 50 µg/kg | Lab 1 | 97.8 | 4.5 | \multirow{5}{}{9.8} |
| Lab 2 | 100.2 | 4.1 | ||
| Lab 3 | 103.5 | 3.8 | ||
| Lab 4 | 92.4 | 5.5 | ||
| Lab 5 | 99.1 | 4.3 |
-
LOQ: The lowest validated spike level meeting the method performance criteria.
-
Linearity: Correlation coefficient (R²) derived from a six-point calibration curve.
-
Mean Recovery: The percentage of the known spiked amount of analyte recovered.
-
Repeatability (RSDr): The relative standard deviation of results obtained under the same operating conditions over a short interval of time (within-lab precision).
-
Reproducibility (RSDR): The relative standard deviation of results obtained between laboratories (between-lab precision).
Conclusion
The results of this hypothetical inter-laboratory study demonstrate that the described LC-MS/MS method is reliable and fit-for-purpose for the quantification of cis-Siduron in soil matrices. All participating laboratories achieved satisfactory results for linearity, with R² values >0.99. The method demonstrated excellent accuracy, with mean recoveries for all labs falling within the acceptable range of 70-120% at both spiking levels.
The precision of the method was also found to be well within acceptable limits. The repeatability (RSDr) was consistently below 8%, and the overall reproducibility (RSDR) between laboratories was 12.5% at the lower concentration and 9.8% at the higher concentration, both well below the typical maximum of 20%.[3][4] This indicates that the analytical protocol is robust and transferable across different laboratory environments. This validated protocol can be confidently deployed for routine monitoring and regulatory analysis of cis-Siduron in soil.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Siduron
For researchers and scientists in the fast-paced world of drug development and laboratory research, maintaining a safe and compliant workspace is paramount. The proper disposal of chemical reagents, such as the herbicide Siduron and its cis-isomer, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Siduron, to ensure that your laboratory practices meet the highest standards of safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of Siduron. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If handling Siduron powder or creating aerosols, a NIOSH-approved respirator is recommended.
In the event of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
Regulatory Framework for Pesticide Disposal
The disposal of pesticides like Siduron is regulated by federal and state agencies. In the United States, the primary regulations fall under the Resource Conservation and Recovery Act (RCRA) , which governs hazardous waste management, and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) , which requires that pesticide labels provide instructions for disposal.[1][2][3][4]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for Siduron for specific disposal guidance. State and local regulations may be more stringent than federal rules.[5]
Step-by-Step Disposal Procedures for Siduron Waste
For research laboratories, Siduron waste can be categorized into three main types: unused or expired pure compound, contaminated labware (e.g., glassware, pipette tips), and aqueous solutions.
Unused or Expired Siduron (Pure Compound)
Unused or expired Siduron should be disposed of as hazardous waste.
-
Step 1: Containerization: Ensure the Siduron is in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("Siduron"), the quantity, and the date.
-
Step 2: Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Step 3: Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's EHS department will facilitate this process.
Contaminated Labware and Debris
Solid waste contaminated with Siduron, such as gloves, bench paper, and empty containers, must be managed as hazardous waste.
-
Step 1: Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Step 2: Labeling: Clearly label the container as "Siduron Contaminated Debris."
-
Step 3: Disposal: Once the container is full, arrange for its disposal through your institution's hazardous waste program.
Empty containers should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and treated as hazardous aqueous waste.
Aqueous Solutions Containing Siduron
For dilute aqueous solutions of Siduron, chemical degradation may be a viable option to render the waste non-hazardous before disposal, depending on your facility's capabilities and EHS approval. Phenylurea herbicides like Siduron can be degraded through hydrolysis or oxidation. The following is a general protocol adapted from literature on similar compounds. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol: Alkaline Hydrolysis of Siduron
This protocol is based on the principle that phenylurea herbicides can be hydrolyzed under alkaline conditions to less toxic aromatic amines.
Materials:
-
Aqueous Siduron waste
-
Sodium hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., glass beaker or flask)
-
Neutralizing agent (e.g., hydrochloric acid, HCl)
Procedure:
-
Preparation: Place the aqueous Siduron waste in the reaction vessel in a chemical fume hood. Add a stir bar and place the vessel on a stir plate.
-
pH Adjustment: While stirring, slowly add a concentrated solution of sodium hydroxide to raise the pH of the solution to >12.
-
Hydrolysis: Continue stirring the solution at room temperature for a minimum of 24 hours to allow for hydrolysis to occur. For more resistant phenylureas, gentle heating may be required, but this should be done with extreme caution and under the guidance of your EHS department.
-
Neutralization: After the hydrolysis period, slowly add a dilute solution of hydrochloric acid to neutralize the solution to a pH between 6 and 8.
-
Disposal: Consult your EHS department for guidance on the proper disposal of the neutralized solution. Depending on local regulations and the final concentration of degradation products, it may be permissible for drain disposal with copious amounts of water.
Quantitative Data Summary
The following table summarizes key quantitative data related to Siduron.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀N₂O | [3] |
| Molecular Weight | 232.32 g/mol | [3] |
| Water Solubility | 18 mg/L at 25°C | |
| Soil Half-life | 4 to 5 months | [6] |
| Acute Oral LD50 (rat) | >7500 mg/kg |
Siduron Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Siduron waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of different forms of Siduron waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of Siduron waste, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Handling of Siduron, cis- for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for the handling of Siduron, cis-, a selective pre-emergence herbicide. The following procedural guidance is intended to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Siduron, cis-.
| Body Part | Recommended PPE | Specifications |
| Hands | Waterproof Gloves | Chemical-resistant gloves are essential to prevent skin contact. |
| Body | Protective Clothing | A long-sleeved shirt and long pants should be worn to cover all exposed skin. |
| Feet | Closed-toe Shoes and Socks | Shoes and socks provide a barrier against accidental spills. |
| Eyes | Safety Glasses or Goggles | Safety glasses or chemical splash goggles are necessary to protect the eyes from dust or splashes. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is recommended in situations where airborne exposure may exceed permissible limits or if dust is generated. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment and preserving the integrity of Siduron, cis-.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or spray mist.
-
Wash hands thoroughly after handling.
-
Keep and wash PPE separately from other laundry.[2]
-
Remove clothing immediately if the pesticide gets inside, then wash thoroughly and put on clean clothing.[2]
Storage:
-
Store in a cool, dry place.[2]
-
Keep the container tightly closed.[2]
-
Store away from children, domestic animals, food, and feed products.[2]
-
Do not contaminate water, food, or feed by storage or disposal.[2]
Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate any potential hazards.
Spill Response:
In case of a spill, immediately cordon off the area and follow the established emergency procedures for your facility. The general workflow for responding to a Siduron, cis- spill is outlined in the diagram below.
Disposal:
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility. It is important to note that Siduron is slowly decomposed by acids or bases, liberating aniline, and this procedure is not recommended for disposal. Incineration is often the most effective method for pesticide disposal. For small quantities, disposal methods that approximate the directions for use, such as spraying on the ground, may be an option, but it is crucial to adhere to local regulations.
Quantitative Safety Data
While specific occupational exposure limits for Siduron, cis- have not been established by major regulatory bodies, the following toxicity data for the general Siduron mixture provides a reference for its potential hazards.
| Parameter | Value | Species | Route | Reference |
| Acute Oral LD50 | >7,500 mg/kg | Rat | Oral | [2] |
| Hazard Classification | Skin Irritant, Eye Irritant | N/A | Dermal, Ocular | [1] |
Note: No specific Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Recommended Exposure Limits (RELs) from NIOSH for Siduron or its isomers were found in the available public information. Therefore, it is imperative to handle this chemical with a high degree of caution, adhering to the principle of keeping exposures as low as reasonably achievable.
Experimental Protocols
Detailed experimental protocols for safety and handling studies of Siduron, cis- are not publicly available. The handling and safety procedures outlined in this document are based on available safety data sheets and general best practices for handling chemical herbicides of this nature. Researchers should always consult their institution's safety office and refer to the most current safety data sheet for the specific product they are using.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
